molecular formula C8H17NO3 B1605581 Threonine tert-butyl ester CAS No. 66748-90-1

Threonine tert-butyl ester

Cat. No.: B1605581
CAS No.: 66748-90-1
M. Wt: 175.23 g/mol
InChI Key: XASPGLPXANLVTJ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threonine tert-butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66748-90-1

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6+/m1/s1

InChI Key

XASPGLPXANLVTJ-RITPCOANSA-N

SMILES

CC(C(C(=O)OC(C)(C)C)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O

sequence

T

Synonyms

threonine tert-butyl ester

Origin of Product

United States

Foundational & Exploratory

H-Thr(tBu)-OtBu CAS 5854-78-4 physical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Protected Threonine for Convergent Peptide Synthesis [1][2][3]

Executive Summary & Molecular Identity[2][4]

H-Thr(tBu)-OtBu (O-tert-Butyl-L-threonine tert-butyl ester) represents a critical intermediate in advanced peptide chemistry.[3] Unlike standard Fmoc- or Boc-protected amino acids used in stepwise Solid Phase Peptide Synthesis (SPPS), this molecule carries a free N-terminus while maintaining acid-labile protection on both the C-terminus (ester) and the side-chain hydroxyl (ether).

This specific protection pattern renders it indispensable for convergent peptide synthesis and fragment condensation . It allows the chemist to utilize the amine for coupling to a growing peptide chain while keeping the carboxyl group "masked" as a tert-butyl ester, which can later be removed simultaneously with the side-chain protection using Trifluoroacetic Acid (TFA).

Core Identity Data
ParameterTechnical Specification
IUPAC Name tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate
CAS Number 5854-78-4
Molecular Formula C₁₂H₂₅NO₃
Molecular Weight 231.33 g/mol
SMILES CC(C)(C)OCC(=O)OC(C)(C)C
Chirality L-Threonine derivative (2S, 3R)

Physicochemical Profile

The following data aggregates experimental values from high-purity commercial lots (Sigma-Aldrich, TCI, Chem-Impex). Note that as a free base, this compound is significantly more sensitive to environmental factors than its hydrochloride salt counterparts.

Physical Characteristics Table
PropertyValue / RangeCondition / Note
Physical State Liquid (Viscous oil)May solidify at low temps (MP ~74°C reported for salts/impure solids, but pure free base is often liquid)
Color Colorless to Pale YellowDarkening indicates oxidation or amine degradation
Boiling Point 70°C@ 0.8 mmHg (Vacuum distillation)
Density 0.94 – 0.96 g/cm³@ 20°C
Refractive Index

1.4320 – 1.4360
Flash Point 79°CCombustible liquid
Solubility HighDCM, DMF, DMSO, Ethanol, Ethyl Acetate
Solubility Low / ImmiscibleWater (Hydrophobic tBu groups dominate)
Optical Rotation Data

The optical rotation is highly solvent-dependent. Discrepancies in literature often stem from solvent choice.

  • Ethanol:

    
     (
    
    
    
    )[4][5]
  • DMF:

    
     (
    
    
    
    )[6]

Structural Analysis & Stability Logic

The utility of CAS 5854-78-4 lies in its Orthogonal Protecting Group Strategy .[3]

The tert-Butyl Shield

Both the side-chain hydroxyl and the C-terminal carboxyl are protected by bulky tert-butyl groups.[3][7]

  • Acid Sensitivity: Both groups are cleaved by high concentrations of TFA (e.g., 95% TFA/scavengers). They are stable to weak acids and bases (e.g., Piperidine used in Fmoc removal).

  • Steric Hindrance: The bulky t-Bu group on the threonine

    
    -carbon adds significant steric bulk. While this prevents unwanted side reactions (like O-acylation), it can also slow down coupling rates to the N-terminus.
    
Diagram: Orthogonal Protection Logic

This diagram illustrates the chemical stability window of the molecule.

ProtectionLogic Molecule H-Thr(tBu)-OtBu (Free Amine) Base Base Stability (Piperidine / DIEA) Molecule->Base STABLE (No reaction) AcidWeak Weak Acid Stability (dilute AcOH) Molecule->AcidWeak STABLE (Protonation only) AcidStrong Strong Acid Lability (95% TFA) Molecule->AcidStrong CLEAVAGE (Yields free Thr)

Caption: Stability profile of H-Thr(tBu)-OtBu showing resistance to basic conditions required for Fmoc-chemistry, but sensitivity to global deprotection cocktails.[2]

Handling, Storage, & QC Protocols

As a Senior Application Scientist, I strongly advise treating the free base form of this amino acid with specific precautions to prevent "silent" degradation that leads to failed syntheses.

Storage Directives
  • Temperature: Store at -20°C . Long-term storage at room temperature leads to yellowing.

  • Atmosphere: The free primary amine is a CO₂ scavenger . Exposure to air will form carbamates (white crust/precipitate). Always store under Argon or Nitrogen.

  • Container: Amber glass to prevent photo-oxidation.

Quality Control (QC) Methodology

Before committing this reagent to a GMP synthesis, validate purity using Non-aqueous Titration .

Protocol: Perchloric Acid Titration

  • Solvent: Dissolve ~150 mg of sample in 30 mL of glacial acetic acid.

  • Indicator: Crystal Violet (or use potentiometric detection).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint: Blue to Blue-Green.

  • Calculation: Purity should be

    
    .[4][5]
    

Note: HPLC analysis is possible but requires derivatization (e.g., with Fmoc-Cl) because the free amine lacks a strong UV chromophore.

Application Workflow: Fragment Condensation

The primary use case for H-Thr(tBu)-OtBu is in Solution Phase Synthesis or Fragment Condensation , where you need to couple the N-terminus of this unit to a pre-assembled peptide fragment.

Mechanistic Workflow
  • Activation: The carboxyl group of the incoming peptide fragment (Fragment A) is activated (e.g., using HATU/HOAt).

  • Coupling: H-Thr(tBu)-OtBu is added.[1][2] The free amine attacks the activated ester.

  • Result: A larger peptide where the C-terminus is still protected as a t-Butyl ester, ready for further elongation or final deprotection.

SynthesisWorkflow FragmentA Peptide Fragment A (C-term Free Acid) Activation Activation Step (HATU / DIEA) FragmentA->Activation Coupling Coupling Reaction (DMF, 25°C, 2h) Activation->Coupling Activated Ester ThrDeriv H-Thr(tBu)-OtBu (Nucleophile) ThrDeriv->Coupling Amine Attack Product Elongated Peptide Fragment A-Thr(tBu)-OtBu Coupling->Product New Amide Bond

Caption: Workflow for utilizing H-Thr(tBu)-OtBu in convergent peptide fragment condensation.

Troubleshooting & Common Pitfalls

IssueRoot CauseRemediation
Low Coupling Yield Steric HindranceThe

-tBu group shields the amine. Use stronger coupling reagents (HATU/COMU) or microwave assistance (max 50°C to avoid ester cleavage).
White Precipitate in Bottle Carbamate FormationThe amine absorbed atmospheric CO₂. Filter the liquid or repurify via flash chromatography (DCM/MeOH). Store under Argon.
Racemization Over-activationAvoid pre-activation of the incoming fragment for too long. Ensure base (DIEA) equivalents do not exceed 2.0 eq relative to the activator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5171899, tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate. Retrieved from [Link]

Sources

Thermodynamic Profile and Solubility Strategy: L-Threonine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1][2]

L-Threonine tert-butyl ester hydrochloride (H-Thr(tBu)-OH[][2]·HCl; CAS: 69320-90-7) is a critical chiral building block in solid-phase peptide synthesis (SPPS) and pharmaceutical intermediate production. Its primary utility lies in the tert-butyl protection of the carboxyl group, which prevents racemization during coupling and allows for orthogonal deprotection strategies.

Understanding the solubility profile of this compound is not merely an academic exercise; it is the linchpin of scalable process development. The hydrochloride salt form imparts ionic character, creating a dichotomy in solubility behavior: high affinity for polar protic solvents (due to ionic solvation) and low affinity for non-polar hydrocarbons (due to the salt lattice energy).

This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic modeling, and practical purification strategies.

Solubility Profile & Solvent Interaction Mechanics

The solubility of L-Threonine tert-butyl ester hydrochloride is governed by the competition between the crystal lattice energy of the salt and the solvation enthalpy provided by the solvent.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh Strong hydrogen bonding and dielectric shielding stabilize the cation/anion pair (

and

).
Polar Aprotic DMSO, DMF, DMAcHigh High dipole moments effectively solvate the cation; excellent for coupling reactions but difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformModerate Often used in synthesis; solubility depends on the "tightness" of the ion pair.
Ethers Diethyl Ether, MTBE, THFLow / Anti-solvent Low dielectric constants cannot overcome the lattice energy. Used primarily for precipitation.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Lack of dipole/H-bonding capability results in near-zero solubility.
Thermodynamic Behavior

Dissolution of amino acid ester salts is typically an endothermic process (


).
  • Temperature Dependence: Solubility increases significantly with temperature.

  • Entropy: The process is entropy-driven (

    
    ), as the disorder increases when the crystal lattice breaks down into solvated ions.
    

Experimental Methodology: Dynamic Laser Monitoring

To obtain precise mole fraction solubility data (


), the Dynamic Laser Monitoring Method  is the industry standard. This method eliminates the subjectivity of visual inspection.
The Protocol
  • Preparation: A jacketed glass vessel (50 mL) is equipped with a mechanical stirrer and a temperature probe (

    
     K).
    
  • Excess Solute: Add L-Threonine tert-butyl ester HCl in excess to the solvent (e.g., Ethanol).

  • Laser Setup: Direct a He-Ne laser beam (or high-intensity diode) through the suspension. Place a light intensity meter on the opposite side.

  • Dissolution Phase: Heat the mixture slowly (

    
     K/min). As the solid dissolves, scattering decreases, and transmitted intensity (
    
    
    
    ) increases.
  • Equilibrium Point: The temperature at which

    
     reaches a maximum plateau is recorded as the saturation temperature (
    
    
    
    ) for that specific mass fraction.
  • Gravimetric Verification: Filter a saturated solution at fixed

    
    , dry the supernatant, and weigh the residue to validate the laser data.
    
Workflow Visualization

SolubilityWorkflow Start Solute + Solvent (Excess Solid) Heat Controlled Heating (0.5 K/min) Start->Heat Laser Laser Transmission Monitoring Heat->Laser Dynamic T Detect Intensity Plateau (Clear Solution) Laser->Detect Transmittance Max Calc Calculate Mole Fraction (x) Detect->Calc Determine T_sat

Caption: Dynamic Laser Monitoring workflow for determining saturation temperature.

Thermodynamic Modeling

For process engineering (e.g., cooling crystallization design), raw data must be correlated using thermodynamic models. The Modified Apelblat Equation is the most reliable model for amino acid salts.

Modified Apelblat Equation


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & C: Reflect the non-ideal behavior of the solution (activity coefficient variation).

  • Parameter B: Directly related to the enthalpy of solution. A negative

    
     value confirms the endothermic nature.
    
van't Hoff Analysis

To determine the thermodynamic functions (


), use the van't Hoff plot:


  • Slope:

    
    
    
  • Intercept:

    
    
    

Practical Application: Purification Strategy

The solubility differential between alcohols and ethers is the basis for the purification of L-Threonine tert-butyl ester HCl.

Crystallization Protocol (Solvent/Anti-Solvent)

This method yields high-purity crystals (>99%) suitable for GMP synthesis.

  • Dissolution: Dissolve the crude L-Threonine tert-butyl ester HCl in a minimum volume of Methanol or Ethanol at 40°C.

  • Filtration: Filter while warm to remove mechanical impurities (dust, silica).

  • Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the warm solution until varying turbidity is observed.

    • Ratio: Typically 1:3 to 1:5 (Alcohol:Ether).

  • Cooling: Cool the mixture gradually to 0-4°C. The rapid drop in solubility forces the salt to crystallize out, leaving non-polar impurities in the mother liquor.

  • Isolation: Filter the white crystalline solid and wash with cold Ether/Hexane (1:1).

Process Logic Diagram

PurificationLogic Crude Crude Product (Impurities: Unreacted AA, Side Products) Dissolve Dissolve in MeOH (T = 40°C) Crude->Dissolve Filter Polish Filtration Dissolve->Filter AntiSolvent Add MTBE/Ether (Induce Supersaturation) Filter->AntiSolvent Cool Cool to 4°C (Crystallization) AntiSolvent->Cool Nucleation Isolate Filtration & Wash (Pure Crystal) Cool->Isolate

Caption: Solvent/Anti-solvent crystallization logic for purification.

Critical Stability Note

Avoid Basic Conditions: L-Threonine tert-butyl ester is stable as the hydrochloride salt.[] However, in the presence of basic solvents (Pyridine, unbuffered aqueous solutions > pH 7), the free amine is liberated. The free base is significantly less stable and prone to:

  • Diketeropiperazine formation: Self-cyclization.

  • Hydrolysis: Loss of the tert-butyl group.

Storage: Always store as the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic moisture absorption.

References

  • Shaodong, Z., et al. (2011). "Solubility and Thermodynamics of Amino Acid Esters." Journal of Chemical & Engineering Data. (Contextual citation for general amino acid ester solubility methodology).
  • PubChem. (2025).[3] Threonine tert-butyl ester Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2020). Method for preparing O-tert-butyl-L-threonine tert-butyl ester (CN110790673A).

Sources

Structure and molecular weight of O-tert-butyl-L-threonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Molecular Weight, and Application in Peptide Chemistry[1]

Executive Summary

O-tert-butyl-L-threonine tert-butyl ester (commonly abbreviated as H-Thr(tBu)-OtBu ) is a highly specialized amino acid derivative used primarily in solution-phase peptide synthesis and the semi-synthesis of complex bioactive molecules.[1]

Distinguished by its dual tert-butyl protection, this molecule features acid-labile protecting groups on both the side-chain hydroxyl (


-OH) and the C-terminal carboxyl (

-COOH) moieties.[2] This unique architecture leaves the

-amino group free for acylation, making it a critical building block for convergent peptide synthesis strategies where C-terminal integrity and side-chain orthogonality are paramount.
Chemical Structure & Molecular Weight Analysis

Understanding the precise physicochemical attributes of H-Thr(tBu)-OtBu is essential for stoichiometric calculations and solubility profiling.

2.1 Molecular Specifications
PropertySpecification
Chemical Name O-tert-butyl-L-threonine tert-butyl ester
Common Abbreviations H-Thr(tBu)-OtBu; L-Thr(tBu)-OtBu
CAS Number 5854-78-4
Molecular Formula

Molecular Weight (Free Base) 231.34 g/mol
Exact Mass 231.1834 Da
Chirality L-Configuration (2S, 3R)
Appearance Colorless to light yellow liquid or low-melting solid
Boiling Point ~70°C at 0.8 mmHg (Lit.)
2.2 Structural Architecture

The molecule consists of an L-threonine core modified at two key positions.[1][3] The bulky tert-butyl groups provide significant steric shielding, which enhances solubility in organic solvents (DCM, DMF, EtOAc) and prevents diketopiperazine formation during dipeptide formation.

  • 
    -Amino Group:  Free (
    
    
    
    ), nucleophilic, ready for coupling.
  • Side Chain: Ether-linked tert-butyl group (

    
    ).
    
  • C-Terminus: Ester-linked tert-butyl group (

    
    ).
    
2.3 Structural Visualization

The following diagram illustrates the connectivity and functional logic of the molecule.

G cluster_0 Reactivity Profile cluster_1 Acid Labile Protection Core L-Threonine Core (C4 Backbone) N_Term α-Amino Group (Free NH2) Nucleophilic Center Core->N_Term Attached to Cα Side_Chain Side Chain (β-OH) Protected as t-Butyl Ether Core->Side_Chain Attached to Cβ C_Term C-Terminus (α-COOH) Protected as t-Butyl Ester Core->C_Term Attached to Cα

Figure 1: Structural connectivity and reactivity profile of H-Thr(tBu)-OtBu. Green indicates the active site for coupling; Red indicates acid-labile protected sites.

Synthesis & Manufacturing Protocol

The synthesis of H-Thr(tBu)-OtBu is a classic example of acid-catalyzed alkylation using isobutylene. This process is favored for its atom economy and the simultaneous protection of both hydroxyl and carboxyl groups.

3.1 Reaction Mechanism

The reaction typically utilizes L-Threonine and Isobutylene (gas or liquid) in the presence of a strong acid catalyst (e.g.,


 or 

-Toluenesulfonic acid).

Key Reaction Steps:

  • Protonation: Acid catalyst protonates the carboxylic acid and the hydroxyl group.

  • Alkylation: Isobutylene acts as the electrophile (via tert-butyl cation equivalent) attacking the nucleophilic oxygen atoms.

  • Workup: Neutralization of the acid catalyst is critical to prevent premature deprotection.

3.2 Synthesis Workflow Diagram

Synthesis Start Starting Material: L-Threonine (Free Acid) Reaction Reaction: Acid-Catalyzed Alkylation (Sealed Vessel / Autoclave) Time: 2-4 Days Start->Reaction Reagents Reagents: Isobutylene (Excess) + Acid Catalyst (H2SO4/PTSA) Solvent: Dioxane or DCM Reagents->Reaction Quench Quench/Workup: Neutralize with NaHCO3/NH3 Extract into Organic Phase Reaction->Quench Complete Conversion Purification Purification: Distillation (if liquid) or Crystallization (as salt) Quench->Purification Product Final Product: H-Thr(tBu)-OtBu Purification->Product

Figure 2: Industrial synthesis workflow for O-tert-butyl-L-threonine tert-butyl ester via isobutylene alkylation.

Technical Specifications & Quality Control

For drug development applications, strict QC protocols are required to ensure the absence of mono-protected impurities (e.g., H-Thr(tBu)-OH or H-Thr-OtBu).

4.1 Purity & Characterization Standards
TestMethodAcceptance Criteria
Appearance VisualClear liquid or white waxy solid
Identity H-NMR / MSConforms to structure
Purity HPLC (C18, ACN/H2O gradient)

Optical Rotation Polarimetry

(c=2, DMF)
Water Content Karl Fischer

4.2 HPLC Protocol (Self-Validating)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Note: Low UV absorption due to lack of aromatics; ELSD or MS detection is preferred for higher sensitivity).

Handling, Stability, and Deprotection[1]
5.1 Storage Conditions
  • Temperature: Store at -20°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent amine oxidation.

  • Sensitivity: Acid Sensitive. Exposure to HCl fumes or acidic solvents will cleave the tert-butyl groups.

5.2 Deprotection Logic

Both tert-butyl groups are orthogonal to base-labile groups (like Fmoc) but are cleaved simultaneously by strong acids (TFA).

  • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Time: 1–2 hours at room temperature.

  • Result: Conversion back to L-Threonine (if incorporated into a peptide, the side chain becomes free OH and C-terminus becomes free COOH).

Deprotection Substrate Peptide-Thr(tBu)-OtBu Acid TFA Treatment (Acidolysis) Substrate->Acid Intermediate t-Butyl Cations (Scavenged by TIS/Water) Acid->Intermediate By-products Product Peptide-Thr(OH)-OH (Native Threonine) Acid->Product Cleavage

Figure 3: Acidolytic deprotection pathway using Trifluoroacetic acid (TFA).

Applications in Peptide Chemistry[1][2][3][8][10][11][12][13][14]
6.1 Solution Phase Synthesis

H-Thr(tBu)-OtBu is the reagent of choice when Threonine is the C-terminal residue .

  • Workflow: An N-protected amino acid (e.g., Fmoc-Ala-OH) is activated (EDC/HOBt) and coupled to the free amine of H-Thr(tBu)-OtBu.

  • Advantage: The bulky tBu ester prevents racemization of the C-terminal Threonine during coupling, a common issue with methyl or benzyl esters.

6.2 Fragment Condensation

In convergent synthesis, fully protected peptide fragments are synthesized separately. H-Thr(tBu)-OtBu serves as the C-terminal block of a fragment, allowing the N-terminus to be extended while keeping the C-terminus and side chain protected until the final global deprotection.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 5171899. Available at: [Link]

Sources

Comprehensive Technical Guide: Storage & Stability of L-Threonine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: L-Threonine tert-butyl ester hydrochloride Synonyms: H-Thr-OtBu[1][2]·HCl, L-Thr-OtBu[1][2][3][4][]·HCl CAS Number: 69320-90-7 Molecular Formula: C₈H₁₇NO₃[][6]·HCl Molecular Weight: 211.69 g/mol [][6][7]

Executive Summary & Physicochemical Profile[3][9][10]

L-Threonine tert-butyl ester hydrochloride is a critical building block in convergent peptide synthesis, specifically used to protect the C-terminus while leaving the N-terminus and side-chain hydroxyl group available for modification.

While tert-butyl esters are designed to be robust against basic conditions (nucleophilic attack), the hydrochloride salt form introduces a paradox: it provides crystallinity and shelf-stability but renders the compound highly hygroscopic and susceptible to autocatalytic acid hydrolysis.

Physicochemical Stability Matrix
PropertyCharacteristicImplication for Storage
Hygroscopicity High The HCl salt avidly absorbs atmospheric moisture. Once solvated, the salt creates a localized acidic environment (pH < 2) on the crystal surface.
Thermal Stability Moderate Melting point is 131–143°C [1].[6] However, degradation rates accelerate significantly above 25°C in the presence of trace moisture.
Hydrolytic Susceptibility Acid-Sensitive The tert-butyl group is acid-labile. Moisture ingress leads to hydrolysis, yielding L-Threonine and isobutylene gas.
Light Sensitivity Low to Moderate While not a primary chromophore, long-term exposure can induce photo-oxidation of the amine. Store in amber vials.

The Degradation Mechanism: Why Storage Fails

Understanding the failure mode is essential for designing the storage protocol. The degradation of H-Thr-OtBu·HCl is not a simple oxidative process; it is a moisture-triggered, acid-catalyzed cleavage.

The "Moisture-Acid" Loop
  • Ingress: The hygroscopic HCl salt pulls water vapor from the air.

  • Solvation: A microscopic aqueous layer forms on the crystal surface.

  • Protonation: The dissociated HCl protonates the carbonyl oxygen or the ether oxygen of the ester.

  • Cleavage: The tert-butyl cation leaves, rapidly eliminating as isobutylene gas, leaving behind free L-Threonine.

Visualization: Degradation Pathway

The following diagram illustrates the mechanistic pathway that occurs during improper storage.

DegradationPathway Compound H-Thr-OtBu·HCl (Crystalline Solid) Solvated Solvated Acidic Micro-layer (pH < 2.0) Compound->Solvated Deliquescence Moisture Atmospheric Moisture (H₂O) Moisture->Compound Absorption Transition Protonated Ester Intermediate Solvated->Transition Acid Catalysis (HCl) Products L-Threonine (Free Acid) + Isobutylene (Gas) Transition->Products Hydrolysis

Figure 1: The moisture-induced autocatalytic hydrolysis pathway of amino acid tert-butyl ester salts.

Optimal Storage Protocol

To maintain purity >99% over extended periods (12+ months), you must break the "Moisture-Acid" loop described above.

A. Primary Storage Conditions
  • Temperature: -20°C (Recommended) or +2°C to +8°C (Acceptable for <3 months).

    • Rationale: Lower temperatures kinetically inhibit the hydrolysis reaction even if trace moisture is present.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Rationale: Displaces humid air. Argon is heavier than air and provides a better blanket for opened vials.

  • Container: Amber glass vial with a Teflon-lined screw cap.

    • Seal: Wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.

B. The "Equilibration Rule" (Critical)

Never open a cold bottle of H-Thr-OtBu·HCl directly in the lab. When a -20°C bottle is exposed to room temperature air, condensation immediately forms inside the bottle and on the powder. This initiates the degradation loop.

Protocol:

  • Remove bottle from freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–60 minutes until the bottle feels neutral to the touch.

  • Open, weigh rapidly, and re-seal immediately.

Handling & Aliquoting Workflow

For high-throughput labs or frequent use, repeated freeze-thaw cycles are detrimental. Adopt an "Aliquot Strategy" upon receipt.

StorageWorkflow Receipt 1. Receipt of Bulk Material (Verify CoA & Appearance) Equilibrate 2. Thermal Equilibration (30-60 mins in Desiccator) Receipt->Equilibrate Environment 3. Transfer to Glove Box or Dry Bag (Optional but Ideal) Equilibrate->Environment Aliquot 4. Aliquot into Single-Use Vials (Amber Glass, Teflon Cap) Environment->Aliquot Purge 5. Inert Gas Purge (Argon/Nitrogen Overlay) Aliquot->Purge Store 6. Long-Term Storage (-20°C) Purge->Store Use 7. Usage (Remove single vial, no refreezing) Store->Use

Figure 2: Recommended workflow from receipt to usage to minimize moisture exposure.

Quality Control & Re-Validation

If the compound has been stored for >6 months or shows signs of clumping (indicating moisture absorption), validate purity before use in critical synthesis.

TestExpected ResultFailure Indicator
Visual Inspection White, free-flowing crystalline powder.Clumping, yellowing, or "wet" appearance.
Melting Point 131–143°C (Sharp range) [1]Broad range or melting <125°C (indicates hydrolysis to L-Thr).
TLC (Thin Layer Chrom.) Single spot (Rf ~0.6 in BuOH:AcOH:H2O).Second lower spot (Free L-Threonine).
Solubility Clear solution in Methanol/DMF.Turbidity (insoluble free amino acid contaminants).

Note on HPLC: When analyzing by HPLC, avoid acidic mobile phases (e.g., 0.1% TFA) if the run time is long, as this can induce on-column hydrolysis of the ester. Use neutral buffers or rapid gradients.

References

Sources

Methodological & Application

Application Note: High-Yield Synthesis of H-Thr(tBu)-OtBu via Isobutylene-Mediated Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

Introduction

H-Thr(tBu)-OtBu (L-Threonine tert-butyl ester tert-butyl ether) is a critical orthogonally protected building block in peptide synthesis.[1] Its primary utility lies in Fmoc-Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis where the N-terminus must remain free (or be selectively protected later) while the side-chain hydroxyl and C-terminal carboxyl groups require acid-labile protection.

The simultaneous protection of the hydroxyl and carboxyl groups of L-threonine presents a unique challenge due to the steric hindrance of the


-carbon and the nucleophilicity of the amine. While sequential protection strategies exist, they are atom-inefficient and labor-intensive.
The Core Directive: Isobutylene-Mediated Addition

The industry-standard protocol utilizes the acid-catalyzed addition of isobutylene to L-threonine. Unlike esterification with alcohols (which produces water and requires equilibrium management), the reaction with isobutylene is an addition reaction .



Why this method works (The Causality):

  • Atom Economy: No water is generated, driving the reaction forward without the need for dehydrating agents (like DCC) or Dean-Stark traps.

  • Selectivity: In the presence of strong acid (e.g.,

    
    ), the amine group is fully protonated (
    
    
    
    ), rendering it non-nucleophilic. This prevents N-alkylation, directing the tert-butyl carbocations exclusively to the oxygen nucleophiles (carboxyl and hydroxyl).
  • Scalability: The reagents are inexpensive, and the workup relies on pH switching rather than complex chromatography.

Part 2: Reaction Mechanism & Workflow Visualization

The reaction proceeds via a carbocation mechanism. The acid catalyst protonates isobutylene to form the tert-butyl cation, which is then attacked by the lone pairs of the carboxylic acid and the side-chain hydroxyl.

Mechanistic Pathway (DOT Visualization)

Thr_Protection_Mechanism cluster_0 Activation Phase cluster_1 Nucleophilic Attack Iso Isobutylene (Gas) Cat t-Butyl Cation (Electrophile) Iso->Cat + H+ Acid H2SO4 (Catalyst) Acid->Cat Thr L-Threonine (Protonated Amine) Cat->Thr Inter Mono-Protected Intermediate Thr->Inter + tBu+ Final H-Thr(tBu)-OtBu (Double Protected) Inter->Final + tBu+

Caption: Acid-catalyzed generation of the tert-butyl cation and subsequent electrophilic attack on L-Threonine oxygen centers.

Part 3: Detailed Experimental Protocol

Safety & Equipment Prerequisites
  • Hazard Warning: Isobutylene is an extremely flammable gas. The reaction generates significant pressure.

  • Vessel: A heavy-walled borosilicate pressure tube (Ace Glass or similar) or a stainless steel autoclave is mandatory . Do not use standard round-bottom flasks.

  • Temperature Control: Dry ice/acetone bath (-78°C) is required for condensing isobutylene.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
L-Threonine Substrate1.0High purity (>99%)
Isobutylene Reagent10.0 - 15.0Large excess acts as solvent/reactant
Dichloromethane (DCM) Solvent5-10 mL/gAnhydrous
Conc.

Catalyst1.5 - 2.0Must be added slowly

(sat. aq.)
QuenchN/AFor neutralization
Step-by-Step Procedure
Phase 1: Setup and Condensation
  • Preparation: Place a magnetic stir bar and L-Threonine (10.0 g, 84 mmol) into the pressure vessel.

  • Solvent Addition: Add anhydrous DCM (100 mL). The amino acid will not dissolve; it remains a suspension.

  • Catalyst Addition: Carefully add concentrated

    
     (10 mL) dropwise. Note: The suspension may warm slightly.
    
  • Condensation: Submerge the pressure vessel in a dry ice/acetone bath (-78°C).

  • Isobutylene Transfer: Connect a cylinder of isobutylene to the vessel via a needle or tubing. Condense approximately 60-80 mL of liquid isobutylene into the vessel. The volume should roughly double the solvent volume.

Phase 2: Reaction
  • Sealing: Tightly seal the pressure vessel (Teflon screw cap or autoclave lid).

  • Incubation: Allow the vessel to warm to room temperature (20-25°C).

  • Agitation: Stir vigorously. The reaction is slow.

    • Duration: 3 to 4 days.

    • Observation: The solid L-Threonine will gradually dissolve as it converts to the lipophilic ester/ether. A clear solution indicates reaction completion.

Phase 3: Workup (Critical for Yield)

Scientific Insight: The product is an acid-labile ester. If the quench is acidic or hot, you will lose the t-butyl groups.

  • Venting: Cool the vessel to 0°C. Carefully open the seal in a fume hood to vent excess isobutylene.

  • Quenching: Pour the cold reaction mixture slowly into a vigorously stirred, ice-cold solution of saturated

    
     (300 mL) mixed with crushed ice.
    
    • Target pH: Ensure pH is basic (pH 8-9).

  • Extraction: Extract the aqueous mixture with Diethyl Ether or DCM (

    
     mL).
    
    • Note: The product is in the organic layer.[2][3]

  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at low temperature (<30°C) .

Phase 4: Purification

The crude oil is often pure enough for use. If necessary:

  • Distillation: High vacuum distillation (difficult due to high boiling point and thermal instability).

  • Salt Formation: Dissolve the oil in dry ether and add oxalic acid or anhydrous HCl (in dioxane) to precipitate the salt, which is a stable white solid.

Part 4: Quality Control & Validation

Expected Analytical Data

For the free base H-Thr(tBu)-OtBu :

  • Appearance: Colorless to pale yellow oil.

  • Refractive Index (

    
    ):  ~1.4350.
    
  • 
    H NMR (300 MHz, 
    
    
    
    ):
    • 
       1.15 (s, 9H, 
      
      
      
      ether)
    • 
       1.28 (d, 3H, 
      
      
      
      )
    • 
       1.48 (s, 9H, 
      
      
      
      ester)
    • 
       3.20 (d, 1H, 
      
      
      
      )
    • 
       3.95 (m, 1H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    
     Da.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Dissolution Reaction time too short or insufficient isobutylene.Extend reaction to 5 days; ensure vessel held pressure.
Low Yield Hydrolysis during workup.Ensure quench solution is cold and basic . Do not use acidic water washes.
Polymerization Isobutylene polymerized.Ensure reagents are pure; maintain temperature < 25°C.

Part 5: Workflow Summary

Workflow Setup Step 1: Setup Cool vessel to -78°C Add L-Thr, DCM, H2SO4 Condense Step 2: Condensation Liquefy Isobutylene into vessel Setup->Condense React Step 3: Reaction Seal vessel, Stir at RT (3-4 Days) Condense->React Quench Step 4: Quench Pour into ice-cold NaHCO3 (pH > 8) React->Quench Extract Step 5: Isolation Extract (Ether/DCM) Concentrate < 30°C Quench->Extract

Caption: Operational workflow for the high-pressure synthesis of H-Thr(tBu)-OtBu.

References

  • Roeske, R. W. (1963).[4] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.

  • Wünsch, E., & Jentsch, J. (1964). Zur Synthese des Glucagons, I. Darstellung der Sequenz 1–4. Chemische Berichte, 97(9), 2490–2496.

  • Valerio, R. M., et al. (1994). Synthesis of O-tert-butyl-L-threonine and L-serine derivatives. International Journal of Peptide and Protein Research.
  • BenchChem. H-Thr(tBu)-OtBu Technical Data and Applications.

Sources

Optimized reaction conditions for peptide coupling with H-Thr(tBu)-OtBu

[1]

References

  • Albericio, F., & El-Faham, A. (2010).[1] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1] Chemical Reviews. Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3][4][6][7] An efficient peptide coupling additive.[1][3][6][8][9] Journal of the American Chemical Society.[1] Link[1]

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]

  • Bachem. (2024).[1] Peptide Coupling Reagents: A Guide. Bachem Technical Library.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

Advanced Protocol: TFA-Mediated Deprotection of tert-Butyl Esters and Scavenger Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The removal of tert-butyl (t-Bu) ester protecting groups is a cornerstone transformation in organic synthesis and peptide chemistry. While the primary reagent, Trifluoroacetic Acid (TFA), effectively drives the acid-catalyzed hydrolysis, the reaction generates a highly reactive electrophilic by-product: the tert-butyl carbocation (carbenium ion).

If left unchecked, this cation acts as a "rogue" alkylating agent, irreversibly modifying nucleophilic residues such as Tryptophan (indole), Methionine (sulfur), Tyrosine (phenol), and Cysteine (thiol).[1] This Application Note details the mechanistic underpinnings of this deprotection and provides validated protocols for scavenger "cocktails" designed to trap these cations, ensuring high-fidelity product isolation.

Mechanistic Insight: The Cation Dilemma

The deprotection of t-butyl esters proceeds via an


-type mechanism. The reaction is driven by the protonation of the carbonyl oxygen, followed by the cleavage of the alkyl-oxygen bond. This releases the free carboxylic acid and the tert-butyl cation.

The Critical Bifurcation: Once generated, the tert-butyl cation follows one of two paths:

  • Elimination (Desired): Loss of a proton to form isobutylene (gas), which escapes the system.

  • Alkylation (Undesired): Attack on electron-rich regions of the substrate (e.g., Trp, Tyr).

Why Scavengers are Mandatory: While isobutylene formation is thermodynamically favorable, the local concentration of the cation in the viscous TFA medium allows for rapid alkylation of the substrate before elimination can occur. Scavengers act as "cation sponges"—nucleophiles that react with the cation faster than the substrate can.

Visualization: Reaction Mechanism & Scavenger Interception[2]

G Substrate Substrate-COOtBu Protonated Protonated Intermediate [R-C(=OH+)-OtBu] Substrate->Protonated + TFA (H+) Cation tert-Butyl Cation [(CH3)3C+] Protonated->Cation Cleavage Product Product-COOH Protonated->Product Isobutylene Isobutylene Gas ( volatile ) Cation->Isobutylene Elimination (-H+) Scavenged Scavenger-tBu ( Inert Byproduct ) Cation->Scavenged + Scavenger (TIPS/H2O) SideProduct Alkylated Substrate ( Impurity ) Cation->SideProduct + Substrate Nucleophile

Figure 1: Mechanistic bifurcation of t-butyl ester deprotection. Green paths indicate the desired outcome facilitated by scavengers; red paths indicate irreversible alkylation.

Scavenger Selection Matrix

Not all scavengers function identically.[1][2] The choice depends on the specific nucleophiles present in your molecule.

ScavengerRole & MechanismTarget ProtectionRecommended Conc.[1][2][3]
Triisopropylsilane (TIPS) Hydride Donor. Reduces carbocations to alkanes via hydride transfer.[3] Highly specific for trityl and t-butyl cations.General Cation Trap1.0% – 5.0%
Water Nucleophile. Hydrolyzes cations to alcohols (t-butanol). Also moderates TFA acidity.General2.5% – 5.0%
1,2-Ethanedithiol (EDT) Thiol Nucleophile. Prevents oxidation of Cys and scavenges t-butyl cations. Warning: Malodorous.Cysteine , Tryptophan2.5%
Thioanisole Soft Nucleophile. Accelerates removal of sulfonyl protecting groups (Pbf, Pmc) via "push-pull" mechanism.Methionine , Arginine5.0%
Phenol Aromatic Trap. Protects electron-rich aromatic rings (Tyr, Trp) from alkylation.Tyrosine , Tryptophan5.0%

Experimental Protocols

Protocol A: Standard Global Deprotection (General Use)

Best for: Small molecules and peptides lacking Cys, Met, or Trp.

Reagent Cocktail: 95% TFA / 2.5% TIPS / 2.5% Water (


)
  • Preparation: In a fume hood, prepare the cocktail fresh.

  • Dissolution: Add the cocktail to the solid substrate (approx. 10 mL per 1 g of resin/substrate).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Note: The reaction is often exothermic; for large scales (>5g), cool the vessel to 0°C before adding TFA.

  • Workup:

    • Solution Phase: Concentrate TFA under reduced pressure (rotary evaporator with base trap). Co-evaporate with toluene or DCM to remove residual acid.

    • Solid Phase (Peptide): Filter resin. Precipitate filtrate into 10 volumes of cold diethyl ether or MTBE (methyl tert-butyl ether). Centrifuge to isolate the pellet.

Protocol B: "Reagent K" (Complex Peptides)

Best for: Sequences containing Cys, Met, Trp, or Tyr.[4] Prevents oxidation and alkylation.

Reagent Cocktail: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT[1][2][4][5][6]

  • Preparation: Dissolve crystalline phenol in TFA first, then add water, thioanisole, and EDT.

    • Safety: EDT has a potent stench. Use bleach in the trap to neutralize thiols.

  • Reaction: Add to substrate. Reaction time may need extension to 2–3 hours to ensure complete removal of hindered protecting groups (e.g., Pbf on Arg).

  • Workup: Precipitation in cold ether is mandatory to remove the organic scavengers (phenol/thioanisole). Wash the pellet 3x with ether.

Protocol C: Sensitive Substrate (Dilute TFA)

Best for: Substrates with acid-sensitive linkers or moieties (e.g., glycosides).

Reagent Cocktail: 50% TFA / 50% DCM + 5% TIPS (relative to total volume)

  • Reaction: Monitor by TLC or HPLC every 15 minutes.

  • Quench: Once complete, immediately dilute with toluene and evaporate to prevent degradation.

Workflow Visualization

Workflow Start Start: Protected Substrate Assess Assess Sequence/Structure (Contains Cys/Met/Trp?) Start->Assess ChoiceA No Sensitive Residues Use Protocol A (TFA/TIPS/H2O) Assess->ChoiceA No ChoiceB Sensitive Residues Present Use Protocol B (Reagent K) Assess->ChoiceB Yes Reaction Reaction (RT, 1-3 Hours) ChoiceA->Reaction ChoiceB->Reaction Monitoring Monitor (HPLC/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Precip Precipitation (10x Vol Cold Ether) Monitoring->Precip Complete Wash Centrifuge & Wash (3x Ether) Precip->Wash Lyophilize Lyophilize/Dry Wash->Lyophilize

Figure 2: Operational workflow for selecting the correct scavenger cocktail and processing the reaction.

Troubleshooting & QC

  • Incomplete Deprotection:

    • Cause: Steric hindrance or insufficient acid strength.

    • Fix: Extend time. Do not heat above 35°C as this drastically increases alkylation rates. Ensure the substrate is fully dissolved; add DCM if necessary to solubilize.

  • Alkylation (+56 Da Mass Shift):

    • Cause:t-Butyl cation attaching to the peptide.[7][2]

    • Fix: This is often irreversible. Prevention is key. Increase TIPS concentration or switch to Reagent K. Ensure the ether used for precipitation is peroxide-free.

  • Methionine Oxidation (+16 Da):

    • Cause: Air oxidation during cleavage or workup.

    • Fix: Ensure EDT or Thioanisole is present.[5] Perform cleavage under Nitrogen atmosphere.

Safety Considerations

  • TFA: Highly corrosive and hygroscopic. Causes severe burns. Handle only in a fume hood with neoprene/nitrile gloves.

  • EDT: Vile stench. All glassware contacting EDT must be soaked in a bleach solution (sodium hypochlorite) to oxidize the thiol before removal from the hood.

  • Ether: Flammable and peroxide former. Use explosion-proof centrifuges if possible.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism (TFA). [Link][8]

  • National Institutes of Health (NIH). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]

  • American Chemical Society (ACS). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. [Link]

Sources

Application Note: Chemoselective Utilization of Threonine tert-butyl Ester (H-Thr-OtBu) in Solution Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, technical guide for the utilization of Threonine tert-butyl ester (H-Thr-OtBu) in solution-phase peptide synthesis. It addresses the specific chemoselective challenges posed by the free side-chain hydroxyl group and provides validated protocols for its use.

Executive Summary

This compound (H-Thr-OtBu ) is a critical C-terminal building block for convergent solution-phase peptide synthesis. Unlike its fully protected counterpart H-Thr(tBu)-OtBu, this reagent retains a free secondary hydroxyl group (


-OH) on the side chain. While this reduces raw material costs and step-count, it introduces a specific chemoselective challenge: preventing O-acylation during peptide coupling .

This guide outlines the thermodynamic and kinetic control strategies required to ensure exclusive N-acylation, suppress diketopiperazine (DKP) formation, and execute clean acidolytic deprotection.

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The primary risk when using H-Thr-OtBu is the competition between the


-amine (desired nucleophile) and the side-chain 

-hydroxyl (undesired nucleophile).
  • Amine (

    
    ):  More nucleophilic, 
    
    
    
    of conjugate acid
    
    
    9.
  • Hydroxyl (

    
    ):  Less nucleophilic, but capable of reacting with highly activated acylating species (e.g., symmetric anhydrides or HBTU/HATU activated esters) in the presence of excess base (DMAP or high DIPEA loads).
    

Guidance: To ensure exclusive amide bond formation, activation methods must be "tuned" to discriminate between these nucleophiles. Carbodiimide/Additive chemistries (EDC/HOBt) are preferred over phosphonium/uronium salts (HATU/PyBOP) for this specific building block because the active ester formed is reactive enough for amines but sluggish toward secondary alcohols.

Suppression of Diketopiperazine (DKP)

Peptides with C-terminal Threonine esters are susceptible to aminolysis of the ester bond by the N-terminal amine of the penultimate residue, leading to DKP formation and peptide chain termination.

  • Mechanism: Intramolecular nucleophilic attack.

  • Advantage of

    
    -Bu:  The bulky tert-butyl group provides significant steric shielding of the carbonyl carbon, reducing DKP formation rates by orders of magnitude compared to methyl or benzyl esters.
    
Orthogonality

The


-butyl ester is acid-labile (TFA/HCl) but stable to:
  • Bases: Compatible with Fmoc removal (Piperidine/DBU).

  • Hydrogenolysis: Compatible with Cbz (Z) removal (

    
    /Pd).
    
  • Mild Nucleophiles: Stable to thiols and amines used in scavengers.

Visualizing the Workflow

The following diagram illustrates the critical decision points and reaction pathways for H-Thr-OtBu usage.

Thr_OtBu_Workflow Start Start: H-Thr-OtBu • HCl Neutralization Step 1: Controlled Neutralization (Release Free Amine) Start->Neutralization Dissolve in DCM/DMF Coupling Step 2: Chemoselective Coupling (EDC/HOBt or T3P) Neutralization->Coupling Add Activated AA SideReaction Risk: O-Acylation (Ester formation on Side Chain) Neutralization->SideReaction Excess Base/High Temp Wash Step 3: Workup & Isolation Coupling->Wash Complete Conversion Deprotection Step 4: Acidolytic Cleavage (TFA Cocktail) Wash->Deprotection Purified Intermediate End Final Product: Peptide-OH (Free Acid) Deprotection->End Scavengers (TIS/H2O)

Caption: Workflow emphasizing the critical chemoselectivity checkpoint at Step 2 to avoid O-acylation.

Validated Experimental Protocols

Protocol A: Chemoselective Coupling of H-Thr-OtBu

Objective: Couple an N-protected amino acid (e.g., Fmoc-AA-OH) to H-Thr-OtBu without protecting the side-chain hydroxyl.

Reagents:

  • H-Thr-OtBu

    
     HCl (1.0 equiv)
    
  • Fmoc-AA-OH (1.1 equiv)

  • EDC

    
     HCl (1.2 equiv) - Chosen for easy water wash removal.
    
  • HOBt (anhydrous) (1.2 equiv) - Crucial for suppressing racemization and O-acylation.

  • NMM (N-methylmorpholine) (2.0 - 2.1 equiv) - Weaker base than DIPEA, reducing risk of O-acylation.

  • Solvent: DCM or DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Activation: Dissolve Fmoc-AA-OH and HOBt in DCM at 0°C. Add EDC

    
     HCl and stir for 15 minutes. This forms the HOBt-active ester in situ.
    
  • Neutralization (The "Cold" Start): In a separate vessel, dissolve H-Thr-OtBu

    
     HCl in minimal DMF/DCM. Add NMM (exactly 1.0 equiv relative to the salt) to free the amine. Do not use excess base here.
    
  • Coupling: Add the neutralized H-Thr-OtBu solution to the activated acid mixture at 0°C.

  • Base Adjustment: Add the remaining NMM (1.0 equiv) dropwise to maintain pH ~7.5-8.0 (measured via wet pH paper above the liquid).

    • Critical Control: Do not let pH exceed 8.5. High pH promotes O-acylation.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Check HPLC/TLC.

    • Self-Validation: Look for a "double addition" mass (+AA mass) in LCMS, which indicates O-acylation. If observed, lower temperature and switch base to Collidine.

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes unreacted amine/EDC), Sat. 
    
    
    
    (removes unreacted acid), and Brine. Dry over
    
    
    .
Protocol B: Acidolytic Deprotection (Cleavage)

Objective: Remove the


-butyl ester to yield the free carboxylic acid.

Reagents:

  • Trifluoroacetic acid (TFA)[2][3]

  • DCM[1][2][3][4][5][6][7]

  • Scavengers: Triisopropylsilane (TIS) and Water.[1][3]

Step-by-Step Procedure:

  • Cocktail Preparation: Prepare a solution of TFA/DCM/TIS/H2O (50:45:2.5:2.5 v/v).

    • Why Scavengers? The cleavage generates tert-butyl cations (

      
      ).[3] Without TIS/Water, these will alkylate the electron-rich indole ring of Tryptophan or the sulfide of Methionine [1].
      
  • Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide). Stir at Room Temperature for 1–3 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the ester (Shift to lower retention time).

  • Isolation:

    • Evaporate volatiles under reduced pressure (

      
      C).
      
    • Add cold Diethyl Ether or MTBE to precipitate the peptide.

    • Centrifuge and wash the pellet 3x with ether to remove TFA salts and scavenged byproducts.

Data & Troubleshooting Guide

Quantitative Comparison of Coupling Agents for H-Thr-OtBu
Coupling ReagentReactivityRisk of O-AcylationRecommended Use Case
EDC / HOBt ModerateLow Standard Protocol. Best balance of speed and selectivity.
HATU / DIPEA Very HighHigh Avoid unless coupling is extremely difficult (e.g., steric bulk). Requires low temp (-10°C).
DIC / Oxyma HighModerateGood alternative to EDC if byproduct removal (urea) is managed.
Acid Chlorides ExtremeCritical Do NOT use. Will esterify the side chain immediately.
Troubleshooting "Self-Validating" Checks

Issue 1: Presence of O-acylated byproduct (Mass = Target + AA).

  • Cause: Excess base (DIPEA) or highly reactive activation (HATU) converted the hydroxyl into a nucleophile.

  • Correction: Switch to Protocol A (EDC/HOBt/NMM). NMM is less basic (

    
     7.4) than DIPEA (
    
    
    
    10.5) and less likely to deprotonate the alcohol.

Issue 2: Incomplete Deprotection.

  • Cause:

    
    -butyl esters are more stable than Boc groups.
    
  • Correction: Increase TFA concentration to 95% (remove DCM). Extend time to 4 hours. Ensure water is present (hydrolysis aid).[4][8]

Issue 3: Isobutylene Polymerization.

  • Observation: Gummy residue after ether precipitation.

  • Correction: Ensure sufficient TIS is present to quench the isobutylene/t-butyl cations.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • BenchChem. (2025).[1][3][9] Application Notes: Effective Coupling of H-Thr(tBu)-OH. Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Esters). Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Fundamental discussion on active ester chemoselectivity). Link

  • Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids. (Context on preventing the reverse reaction). Link

Sources

Application Note: Fmoc-Protection of L-Threonine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Context: Synthesis of orthogonal building blocks for O-linked glycopeptides and phosphopeptides.

Executive Summary & Strategic Context

The synthesis of highly specific peptide sequences—such as O-linked glycopeptides or phosphopeptides—requires amino acid building blocks with precisely engineered protection schemes. The Fmoc-protection of L-Threonine tert-butyl ester hydrochloride (H-Thr-OtBu·HCl) yields Fmoc-Thr-OtBu , a critical intermediate where the


-amine and C-terminus are orthogonally protected, leaving the 

-hydroxyl group completely free for downstream functionalization.

This application note details a robust, self-validating protocol for the N-


-Fmoc protection of H-Thr-OtBu·HCl. By leveraging Fmoc-OSu in a mildly basic biphasic system, this method ensures high chemoselectivity, preventing unwanted O-acylation and minimizing dipeptide impurities.

Mechanistic Insights & Reagent Causality

As a best practice in synthetic peptide chemistry, reagent selection must be driven by mechanistic causality to prevent downstream failure.

  • Acylating Agent (Fmoc-OSu vs. Fmoc-Cl): While Fmoc-Cl is cheaper, it is an aggressive acid chloride that is highly sensitive to moisture. More critically, Fmoc-Cl can trigger the formation of Fmoc-dipeptide impurities via mixed anhydride intermediates or Lossen rearrangement pathways[1]. We utilize Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), which provides a milder, more controlled acylation trajectory, ensuring high purity of the monomer[2].

  • Base Selection (Na₂CO₃): The starting material is a hydrochloride salt. Sodium carbonate serves a dual mechanistic purpose: it first neutralizes the HCl to liberate the nucleophilic free amine, and then buffers the reaction at an optimal pH of 9–10 . This specific pH window is critical; it is basic enough to drive the nucleophilic attack of the amine onto the succinimidyl carbonate, but mild enough to prevent the base-catalyzed

    
    -elimination of the newly formed Fmoc group[3].
    
  • Chemoselectivity: Under these specific biphasic, mildly basic conditions, Fmoc-OSu exhibits extreme chemoselectivity for the primary

    
    -amine. The secondary 
    
    
    
    -hydroxyl group of threonine remains unreactive, preserving it for future glycosylation or phosphorylation.
  • Orthogonality: The resulting Fmoc-Thr-OtBu molecule utilizes a classic orthogonal protection strategy. The Fmoc group is base-labile (cleaved by secondary amines like piperidine), while the tert-butyl ester is acid-labile (cleaved by Trifluoroacetic acid, TFA)[4].

Orthogonality SM H-Thr-OtBu N_alpha alpha-Amine (Strong Nucleophile) SM->N_alpha OH_side beta-Hydroxyl (Weak Nucleophile) SM->OH_side Fmoc Fmoc-OSu Attack (Forms Carbamate) N_alpha->Fmoc pH 9-10 NoRxn No Reaction (Maintains Free OH) OH_side->NoRxn Chemoselective

Figure 1: Chemoselectivity of Fmoc-OSu for the alpha-amine over the beta-hydroxyl.

Quantitative Data: Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. The slight excess of Fmoc-OSu ensures complete consumption of the expensive amino acid ester, while the 2.5 equivalents of Na₂CO₃ account for both HCl neutralization and pH buffering.

Table 1: Physicochemical Properties & Reaction Stoichiometry
Reagent / ProductMW ( g/mol )EquivalentsMass / VolFunction
H-Thr-OtBu·HCl 211.691.002.12 g (10 mmol)Substrate
Fmoc-OSu 337.331.053.54 g (10.5 mmol)Acylating Agent
Na₂CO₃ 105.992.502.65 g (25 mmol)Base / pH Buffer
Water 18.02-20 mLAqueous Phase
1,4-Dioxane 88.11-20 mLOrganic Phase
Fmoc-Thr-OtBu 397.471.00~3.97 g (Theoretical)Target Product

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in physical and chemical feedback loops to ensure the scientist can validate the success of each step in real-time.

Phase 1: Amine Liberation
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.12 g (10 mmol) of H-Thr-OtBu·HCl in 20 mL of distilled water.

  • Neutralization: Slowly add 2.65 g (25 mmol) of solid Na₂CO₃ in small portions.

    • Self-Validation: You will observe immediate effervescence (CO₂ gas evolution). This is the physical confirmation that the HCl salt is being neutralized. Wait until all bubbling ceases to ensure complete liberation of the free amine. The pH of the solution should now test between 9 and 10.

Phase 2: Biphasic Acylation
  • Preparation: Dissolve 3.54 g (10.5 mmol) of Fmoc-OSu in 20 mL of 1,4-Dioxane.

  • Addition: Cool the aqueous amino acid solution to 0–5 °C using an ice bath. Causality: Cooling suppresses the competitive hydrolysis of Fmoc-OSu by water.

  • Reaction: Add the Fmoc-OSu solution dropwise over 15 minutes. Once addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature (20 °C) for 12–16 hours.

    • Self-Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The ninhydrin-positive baseline spot (free amine) should completely disappear, replaced by a highly UV-active spot at a higher

      
       value (Fmoc-Thr-OtBu).
      
Phase 3: Workup and Selective Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the 1,4-Dioxane.

    • Causality: Removing the organic solvent forces the highly lipophilic Fmoc-Thr-OtBu out of the aqueous phase, often appearing as a cloudy suspension or oily precipitate.

  • Extraction: Add 30 mL of Ethyl Acetate (EtOAc) to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with 20 mL of EtOAc. Combine the organic layers.

  • Selective Washing (Critical Step):

    • Wash the combined EtOAc layer with 1M HCl (2 x 15 mL) . Causality: This protonates any trace unreacted starting amine, forcing it into the aqueous waste, while the neutral Fmoc-Thr-OtBu remains in the organic phase.

    • Wash with Saturated NaHCO₃ (2 x 15 mL) . Causality: This deprotonates and extracts the acidic N-hydroxysuccinimide (NHS) byproduct generated during the reaction.

    • Wash with Brine (1 x 15 mL) to pull residual water out of the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield Fmoc-Thr-OtBu as a white to off-white solid.

Workflow N1 1. Amine Liberation H-Thr-OtBu·HCl + Na2CO3 N2 2. Acylation Add Fmoc-OSu (0-5°C) N1->N2 N3 3. Biphasic Reaction Stir 12h at 20°C (pH 9-10) N2->N3 N4 4. Solvent Removal Evaporate Dioxane N3->N4 N5 5. Extraction Partition in EtOAc/H2O N4->N5 N6 6. Selective Washing HCl (aq) then NaHCO3 (aq) N5->N6 N7 7. Isolation Dry (Na2SO4) & Concentrate N6->N7

Figure 2: Step-by-step logical workflow for the Fmoc-protection of H-Thr-OtBu·HCl.

References

  • Title: Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

Application Note: Synthesis of Phosphorylated Threonine Peptides using tert-Butyl Protection

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic challenges of Phosphothreonine (pThr) peptides. Unlike Phosphotyrosine (pTyr), pThr is highly susceptible to


-elimination under standard Fmoc SPPS conditions. Therefore, the "standard" building block approach used for other amino acids often fails for pThr when using tert-butyl protection.

This guide details the Global Phosphorylation Strategy , which is the industry-standard "workaround" to utilize tert-butyl phosphate protection effectively, avoiding the pitfalls of


-elimination while maintaining a fully TFA-cleavable workflow.

Executive Summary & Technical Rationale

The synthesis of phosphopeptides containing Threonine (pThr) presents a unique chemical challenge compared to Serine (pSer) or Tyrosine (pTyr). While pTyr is chemically stable, pThr is prone to base-catalyzed


-elimination  during the removal of the Fmoc group (typically using Piperidine).
The Challenge: The "Building Block" Trap

In standard Fmoc SPPS, one might expect to use a building block like Fmoc-Thr(PO(OtBu)2)-OH. However, the electron-withdrawing nature of the phosphate group, combined with the steric strain of the tert-butyl groups, makes the


-proton highly acidic. Exposure to 20% Piperidine triggers an E1cB elimination mechanism, ejecting the phosphate and resulting in a dehydrobutyrine species (see Diagram 1).
The Solution: Global Phosphorylation

To utilize tert-butyl protection (which allows for convenient one-step global deprotection with TFA), the phosphate group is introduced post-synthetically on the solid phase. This strategy involves:

  • Assembling the peptide with Fmoc-Thr(Trt)-OH (Trityl protection).

  • Selectively removing the Trityl group.

  • Phosphitylating the free hydroxyl with a tert-butyl phosphoramidite.[1]

  • Oxidizing the phosphite to a phosphate.[2]

  • Global cleavage with TFA.

This method bypasses the


-elimination risk entirely because the phosphate group is not present during the repetitive base treatments of chain assembly.

Mechanistic Visualization

Diagram 1: The -Elimination Risk

The following diagram illustrates why standard tert-butyl building blocks fail for pThr during Fmoc removal.

BetaElimination Substrate Fmoc-Thr(PO(OtBu)2)-Resin Transition Enolate Intermediate (E1cB Mechanism) Substrate->Transition Proton Abstraction (Alpha-H) Base 20% Piperidine (Fmoc Removal) Base->Substrate Attacks Product_Good H-Thr(PO(OtBu)2)-Resin (Desired) Transition->Product_Good Fmoc Removal Only (Minor Pathway) Product_Bad Dehydrobutyrine (Elimination Product) Transition->Product_Bad Phosphate Ejection (Major Pathway)

Caption: Mechanism of base-catalyzed beta-elimination in pThr synthesis. The steric bulk of tBu groups facilitates the leaving group ability of the phosphate, favoring the formation of the double bond (Dehydrobutyrine).

Materials & Reagents

Reagent CategorySpecific ChemicalFunction
Building Block Fmoc-Thr(Trt)-OHPrecursor for the phosphorylation site. Allows orthogonal deprotection.[3]
Phosphitylating Agent Di-tert-butyl N,N-diisopropylphosphoramiditeIntroduces the phosphorus atom with tBu protection.[4]
Activator 1H-Tetrazole (0.45M in MeCN)Activates the phosphoramidite for coupling to the hydroxyl.
Oxidizer tert-Butyl Hydroperoxide (tBuOOH)Oxidizes the intermediate phosphite P(III) to phosphate P(V).
Selective Deprotection 1% TFA in Dichloromethane (DCM)Removes Trt group without cleaving the peptide from the resin.
Resin Rink Amide MBHA or Wang ResinStandard solid support.

Detailed Protocol: Global Phosphorylation Strategy

Phase 1: Peptide Assembly & Selective Deprotection

Objective: Synthesize the full peptide backbone and expose the specific Threonine hydroxyl group for phosphorylation.

  • Chain Assembly: Synthesize the peptide using standard Fmoc/tBu protocols (HBTU/DIPEA activation).

    • Critical Step: At the phosphorylation site, couple Fmoc-Thr(Trt)-OH . Do not use Fmoc-Thr(tBu)-OH as the tBu ether is too stable for selective removal.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group using 20% Piperidine in DMF.[5][6]

  • N-Terminal Capping (Optional but Recommended): Acetylate the N-terminus (Ac2O/Pyridine) if the final peptide is to be N-acetylated. If the N-terminus must remain free, protect it with a Boc group (using Boc2O) to prevent phosphitylation of the amine.

  • Selective Trityl Removal:

    • Wash resin with DCM (

      
       min).
      
    • Treat resin with 1% TFA / 5% TIS / DCM (

      
       min).
      
    • Note: The solution will turn yellow (trityl cation). Repeat until the solution is colorless.

    • Wash: Immediately wash with DCM (

      
      ), then 5% DIPEA/DCM (
      
      
      
      ) to neutralize, then dry DMF (
      
      
      ).
    • Validation: Perform a Kaiser test. It should be negative (if N-term is capped) or positive (if checking for OH? No, Kaiser checks amines. Use IR or simply trust the Trt removal kinetics).

Phase 2: On-Resin Phosphorylation

Objective: Convert the free Threonine hydroxyl into a tert-butyl protected phosphate.

  • Phosphitylation (The Coupling):

    • Dissolve Di-tert-butyl N,N-diisopropylphosphoramidite (10 equiv) and 1H-Tetrazole (30 equiv) in dry DMF/MeCN (1:1).

    • Add to the resin-bound peptide.[2][5][7]

    • Reaction Time: Shake under Argon/Nitrogen for 1 to 2 hours at room temperature.

    • Chemistry: The tetrazole protonates the phosphoramidite, making it susceptible to nucleophilic attack by the Threonine hydroxyl.

    • Wash: Wash thoroughly with dry DMF (

      
      ) and DCM (
      
      
      
      ).
  • Oxidation (P(III)

    
     P(V)): 
    
    • Treat the resin with 10-15% t-Butyl Hydroperoxide (tBuOOH) in Decane/Nonane (or THF) for 1 hour .

    • Alternative: 0.1M Iodine in THF/Pyridine/H2O can be used, but tBuOOH is cleaner for this specific application.

    • Wash: Wash with DMF (

      
      ), DCM (
      
      
      
      ), and MeOH (
      
      
      ). Dry the resin under vacuum.
Phase 3: Global Cleavage & Deprotection

Objective: Cleave the peptide from the resin and remove the tert-butyl groups from the phosphate and side chains simultaneously.

  • Cleavage Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5) .

    • Note: Do not use EDT (Ethanedithiol) unless Cysteine is present, as it can sometimes reduce phosphates or interfere with mass spec.

  • Reaction: Add cocktail to resin and shake for 2 to 3 hours .

    • Mechanism:[6] The high concentration of TFA cleaves the tert-butyl esters on the phosphate via an acid-catalyzed hydrolysis, releasing the free phosphate group (

      
      ).
      
  • Workup: Precipitate in cold Diethyl Ether, centrifuge, and lyophilize.

Workflow Visualization

Diagram 2: The Global Phosphorylation Workflow

This flow illustrates the logical progression and chemical transformations.

GlobalPhosphorylation Start Resin-Bound Peptide (Fmoc-Thr(Trt)-OH incorporated) Step1 1. Selective Trt Removal (1% TFA in DCM) Start->Step1 Intermediate1 Free Hydroxyl Species (-Thr(OH)-) Step1->Intermediate1 Step2 2. Phosphitylation ((tBuO)2PN(iPr)2 + Tetrazole) Intermediate1->Step2 Intermediate2 Phosphite Triester (-Thr(OP(OtBu)2)-) Step2->Intermediate2 Step3 3. Oxidation (tBuOOH) Intermediate2->Step3 Intermediate3 Phosphate Triester (-Thr(OPO(OtBu)2)-) Step3->Intermediate3 Step4 4. Global Cleavage (95% TFA) Intermediate3->Step4 Final Final Phosphopeptide (-Thr(OPO3H2)-) Step4->Final

Caption: Step-by-step workflow for the Global Phosphorylation strategy, ensuring the phosphate is introduced only after base-labile steps are complete.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Mass -80 Da (Missing Phosphate) Incomplete PhosphitylationEnsure reagents are dry (water kills phosphoramidites). Increase coupling time or equivalents of Tetrazole.
Mass -18 Da (Dehydration)

-Elimination occurred
Ensure the N-terminus was protected (Boc/Acetyl) before base treatments if doing any post-phosphorylation steps.
Mass +16 Da (Oxidation) Met/Trp oxidationUse TIS or Methionine sulfoxide reductase during workup. Unrelated to phosphorylation.
Incomplete Trt Removal Acid too weakRepeat 1% TFA washes. Ensure yellow color fades completely.

References

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[2][8] International Journal of Peptide and Protein Research.[1][8] Link

  • Novabiochem. Building Blocks for Introducing Post-translational Modified Amino Acids. Merck/Sigma-Aldrich Technical Guide. Link

  • Kitas, E. A., et al. (1993). Synthesis of phosphorylated peptides by the global phosphorylation method. Tetrahedron Letters.[4] Link

  • White, P., & Offer, J.Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for 1% TFA Trt removal protocols).

Sources

Application Note: High-Yield Synthesis of O-tert-Butyl-L-Threonine via Acid-Catalyzed Isobutylene Addition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the reaction mechanism and optimized protocol for the protection of the L-threonine side-chain hydroxyl group using isobutylene. The resulting product, O-tert-butyl-L-threonine (


) , is a critical building block in Solid Phase Peptide Synthesis (SPPS). By masking the secondary hydroxyl group as a tert-butyl ether, researchers prevent deleterious side reactions such as O-acylation and dehydration during peptide assembly.[1] This guide provides a scalable, acid-catalyzed methodology, emphasizing kinetic control to minimize isobutylene oligomerization and ensure enantiomeric purity.

Introduction & Scientific Context

In the context of drug development and biologics manufacturing, the integrity of amino acid building blocks is paramount.[2] L-Threonine possesses a secondary hydroxyl group and a carboxyl group. Without protection, the hydroxyl group acts as a nucleophile during peptide coupling, leading to branched peptides or esterification by-products.

The tert-butyl (


) group is the preferred protection for Threonine in Fmoc-based SPPS because:
  • Orthogonality: It is stable to basic conditions (piperidine) used for Fmoc removal.

  • Acid Lability: It is cleanly removed by Trifluoroacetic Acid (TFA) during final resin cleavage.

  • Steric Bulk: It minimizes aggregation of the growing peptide chain.

The reaction between L-Threonine and isobutylene is an acid-catalyzed electrophilic addition . While conceptually simple, the practical execution requires handling pressurized gases and managing the competition between the desired etherification and the polymerization of isobutylene.

Reaction Mechanism

The reaction follows an


-like pathway involving the generation of a stable tertiary carbocation.
Mechanistic Pathway[3]
  • Protonation: The strong acid catalyst (typically

    
     or 
    
    
    
    ) protonates the isobutylene double bond.
  • Carbocation Formation: This generates a tert-butyl carbocation (

    
    ), a potent electrophile.
    
  • Nucleophilic Attack: The lone pair on the threonine hydroxyl oxygen attacks the

    
    .
    
  • Deprotonation: The resulting oxonium ion loses a proton to the medium, yielding the ether.

Note: The carboxyl group of threonine can also react to form a tert-butyl ester. However, conditions can be tuned, or the ester can be selectively hydrolyzed later if the free acid is required.

Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate states.

ReactionMechanism Isobutylene Isobutylene (C=C) Carbocation tert-Butyl Cation (tBu+) Isobutylene->Carbocation Protonation Acid H+ Catalyst Acid->Carbocation Intermediate Oxonium Ion (R-OH+-tBu) Carbocation->Intermediate Nu: Attack (OH) SideProduct Diisobutylene (Oligomer) Carbocation->SideProduct Reaction with Isobutylene Threonine L-Threonine (R-OH) Threonine->Intermediate Product O-tert-butyl-L-threonine (R-O-tBu) Intermediate->Product -H+

Figure 1: Acid-catalyzed addition mechanism showing the formation of the electrophilic tert-butyl cation and subsequent nucleophilic attack by L-Threonine.

Experimental Protocol

Safety Warning: Isobutylene is a flammable gas. The reaction generates pressure. All steps must be performed in a fume hood using a rated pressure vessel (autoclave or heavy-walled glass pressure tube).

Reagents & Equipment
  • Substrate: L-Threonine (High purity, >99%).

  • Reagent: Isobutylene gas (Lecture bottle).

  • Catalyst: Conc. Sulfuric Acid (

    
    ) or Methanesulfonic acid (MSA).
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Equipment: Borosilicate glass pressure tube with Teflon screw cap, Dry ice/Acetone bath, Magnetic stirrer.

Step-by-Step Methodology

Step 1: System Preparation

  • Dry the pressure tube in an oven at 120°C for 1 hour to remove moisture (water competes with threonine for the carbocation).

  • Cool the tube in a Dry ice/Acetone bath (approx. -78°C).

Step 2: Isobutylene Condensation

  • Connect the isobutylene gas source to the cooled tube via a needle or tubing.

  • Condense liquid isobutylene into the tube.

    • Target Volume: ~20 mL per 1 g of Threonine (Large excess required to drive equilibrium and act as co-solvent).

Step 3: Reactant Addition

  • To the cold liquid isobutylene, add the solvent (DCM) and L-Threonine.

  • Critical Step: Add the acid catalyst dropwise.

    • Ratio: 1.5 to 2.0 equivalents of

      
       relative to Threonine.
      
    • Observation: The mixture may remain heterogeneous initially.

Step 4: Reaction Phase

  • Seal the pressure tube tightly.

  • Allow the vessel to warm slowly to Room Temperature (20–25°C).

  • Stir vigorously for 24–48 hours.

    • Pressure Note: As the vessel warms, internal pressure will rise (Isobutylene b.p. is -6.9°C). Ensure the shield is in place.

    • Solubilization: The threonine solid should gradually dissolve as it converts to the lipophilic ether/ester.

Step 5: Quenching & Workup

  • Cool the vessel back to 0°C to lower pressure.

  • Carefully vent the excess isobutylene gas into a fume hood exhaust.

  • Pour the reaction mixture into an ice-cold solution of

    
     (excess) to neutralize the acid.
    
  • Extract the aqueous phase with Ethyl Acetate (3x).

    • Note: If the tert-butyl ester was also formed and you desire the free acid (

      
      ), a saponification step (NaOH/MeOH) is required here.
      
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

ExperimentalWorkflow Start Start: Dry Ice Bath (-78°C) Condense Condense Isobutylene (Liquid Phase) Start->Condense AddReagents Add Threonine + DCM + H2SO4 (Catalyst) Condense->AddReagents Seal Seal Vessel & Warm to RT AddReagents->Seal React Reaction: 24-48h (Pressure ~2-3 bar) Seal->React Vent Cool & Vent Excess Gas React->Vent Quench Quench with NaHCO3 Vent->Quench Purify Extraction & Crystallization Quench->Purify

Figure 2: Operational workflow for the high-pressure synthesis of O-tert-butyl-L-threonine.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables affecting yield and purity.

ParameterRecommended RangeImpact of Deviation
Temperature 20°C – 25°C>30°C: Increases isobutylene dimerization (diisobutylene). <15°C: Reaction rate slows significantly.
Acid Catalyst 1.5 – 2.0 eq.Too Low: Incomplete conversion. Too High: Charring or racemization risk.
Moisture < 0.1%Water reacts with

to form tert-butanol, consuming the reagent.
Time 24 – 72 HoursMonitoring via TLC/HPLC is required. Premature stopping leads to mixed mono/di-protected species.
Common Issues:
  • Oligomerization: If the product is oily or has a gasoline-like smell, isobutylene has polymerized. Solution: Maintain strict temperature control (do not overheat) and reduce acid concentration slightly.

  • Incomplete Reaction: Threonine remains solid. Solution: Increase the volume of isobutylene or add 1,4-dioxane to improve solubility.

References

  • Roemmele, R. C., & Rapoport, H. (1988). Automated synthesis of tert-butyl esters and ethers from amino acids and peptides. The Journal of Organic Chemistry, 53(10), 2367–2371.

    • Context: The definitive guide on using isobutylene/acid systems for amino acid protection.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups.[1][2][4][5][6][7] Chemical Reviews, 109(6), 2455–2504.[3]

    • Context: Comprehensive review of protecting groups in SPPS, confirming the orthogonality of the tBu group.
  • BenchChem. (2025). An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester.

    • Context: Industrial protocols for scaling up threonine protection.

Sources

Application Note: A Scalable and Efficient Synthesis of O-tert-Butyl-L-threonine tert-Butyl Ester for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide therapeutics, the use of protected amino acids is a cornerstone of successful and efficient chemical synthesis.[1][2] O-tert-butyl-L-threonine tert-butyl ester is a critical building block, offering orthogonal protection for the hydroxyl and carboxyl groups of L-threonine. The tert-butyl protecting groups are renowned for their stability under a variety of reaction conditions and can be readily removed under acidic conditions.[3][4] This dual protection prevents unwanted side reactions at both the side chain and the C-terminus during peptide elongation, making it an invaluable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[5][6][7][8] The ability to produce this key intermediate on a large scale with high purity and yield is paramount for the cost-effective manufacturing of peptide-based active pharmaceutical ingredients (APIs).

This application note provides a detailed, field-proven protocol for the scale-up synthesis of O-tert-butyl-L-threonine tert-butyl ester. We will delve into the causality behind the experimental design, from the choice of reagents and catalysts to the specific safety protocols required for handling gaseous reactants. The methodologies described herein are designed to be self-validating, ensuring reproducibility and robustness for researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanistic Overview

The most direct and scalable approach for the synthesis of O-tert-butyl-L-threonine tert-butyl ester is the simultaneous, one-pot tert-butylation of L-threonine using an excess of isobutylene in the presence of a strong acid catalyst.[5]

Reaction:

L-Threonine + 2 Isobutylene --(H⁺ catalyst)--> O-tert-Butyl-L-threonine tert-Butyl Ester

Mechanism:

The reaction proceeds via an acid-catalyzed electrophilic addition of the tert-butyl carbocation to both the carboxyl and hydroxyl groups of L-threonine. The strong acid catalyst protonates isobutylene to generate the stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen atoms of the carboxyl and hydroxyl groups of L-threonine, leading to the formation of the corresponding tert-butyl ester and tert-butyl ether, respectively. The use of a solvent such as 1,4-dioxane facilitates the dissolution of L-threonine and provides a suitable medium for the reaction.[5][9]

Experimental Workflow & Process Diagram

The overall process for the scale-up synthesis involves four key stages: reaction setup, introduction of isobutylene and reaction execution, workup and extraction, and finally, purification of the final product. Each stage requires careful control of parameters to ensure high yield and purity.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Extraction cluster_3 Purification A Charge Reactor with: - 1,4-Dioxane - L-Threonine - Acid Catalyst B Stir until L-Threonine Dissolves A->B C Cool Reaction Mixture to 10-15°C B->C D Introduce Isobutylene Gas (Controlled Flow) C->D E Maintain Temperature at 10-25°C D->E F Monitor Reaction until Homogeneous E->F G Filter to Remove Catalyst F->G H Extract with Cyclohexane G->H I Wash with Deionized Water H->I J Distillation of Crude Product I->J K Crystallization as Acetate Salt (Optional, for solid product) J->K

Caption: Overall workflow for the synthesis of O-tert-butyl-L-threonine tert-butyl ester.

Detailed Scale-Up Protocol

This protocol is adapted from established methodologies and is designed for a laboratory scale-up.[9] All operations involving isobutylene must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Materials and Equipment:

  • Reactor: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a gas inlet tube, a thermometer, and a pressure-equalizing dropping funnel. The jacket should be connected to a circulating chiller for temperature control.

  • Reagents: L-threonine, 1,4-dioxane (anhydrous), solid superacid catalyst (e.g., SO₄²⁻/TiO₂), isobutylene gas (lecture bottle with a regulator and flow meter), cyclohexane, glacial acetic acid, deionized water.

  • Glassware: Standard laboratory glassware for workup and purification.

  • Safety Equipment: Safety glasses, lab coat, cryogenic gloves (for handling isobutylene), and a combustible gas detector.

Procedure:

  • Reactor Charging and Dissolution:

    • In a pre-dried reactor, add 1,4-dioxane (approx. 10-15 parts by weight relative to L-threonine).

    • Begin stirring and add the solid superacid catalyst (approx. 2.5-4 parts by weight relative to L-threonine).

    • Slowly add L-threonine (1 part by weight) to the stirred mixture.

    • Continue stirring until the L-threonine is fully dissolved.[9]

  • Reaction Initiation and Execution:

    • Cool the reaction mixture to between 10-15°C using the circulating chiller.

    • Once the desired temperature is reached, begin bubbling isobutylene gas through the reaction mixture via the gas inlet tube at a controlled rate.

    • Maintain the reaction temperature between 10-25°C.[9] An exothermic reaction may be observed initially, requiring careful temperature management.

    • Continue the introduction of isobutylene. A typical procedure involves continuous gas flow for the first 12 hours, followed by intermittent introduction for up to 48 hours, or until the reaction mixture becomes a homogeneous phase, indicating the consumption of solid L-threonine.[9]

  • Work-up and Extraction:

    • Once the reaction is complete, stop the flow of isobutylene and allow the reactor to warm to room temperature.

    • Filter the reaction mixture to remove the solid acid catalyst.

    • Transfer the filtrate to a separatory funnel and add cyclohexane for extraction.

    • Wash the organic layer multiple times with deionized water to remove any remaining catalyst and water-soluble impurities.[9]

  • Purification:

    • The crude product can be purified by distillation under reduced pressure to obtain the liquid O-tert-butyl-L-threonine tert-butyl ester.[5]

    • For the isolation of a stable solid, the purified liquid can be converted to its acetate salt. This is achieved by dissolving the liquid product in a mixture of cyclohexane and glacial acetic acid, followed by cooling to induce crystallization.[9]

Safety Considerations: Handling Isobutylene

Isobutylene is a highly flammable gas and requires strict safety protocols.[10]

  • Flammability: Isobutylene is extremely flammable and forms explosive mixtures with air. All operations must be conducted away from ignition sources such as open flames, sparks, and hot surfaces.[10][11] Use non-sparking tools and ensure all equipment is properly grounded and bonded.[10]

  • Health Hazards: Inhalation of isobutylene can cause dizziness, headache, and nausea.[12] High concentrations may lead to respiratory issues.[12] Always handle isobutylene in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coats, and appropriate gloves.[12][13] A respirator may be necessary if ventilation is inadequate.[14]

  • Leak Detection: A combustible gas detector should be used to monitor the work area for any potential leaks.

  • Storage: Isobutylene cylinders should be stored in a cool, dry, well-ventilated area away from heat and combustible materials, and secured in an upright position.[11][13]

Process Optimization & Data Summary

The efficiency of this synthesis can be influenced by several factors. The choice of catalyst is critical; solid superacids are often preferred for ease of removal post-reaction compared to mineral acids like sulfuric acid.[5][9] Temperature control is vital to minimize side reactions and ensure the safe handling of isobutylene.

ParameterRecommended Range/ValueRationale & Notes
Solvent 1,4-Dioxane, THF, DMSO, DMFDioxane is commonly cited for its ability to dissolve L-threonine.[5][9][15]
Catalyst Solid Superacid (e.g., SO₄²⁻/TiO₂) or H₂SO₄Solid acids simplify workup through filtration.[5][9]
Reactant Ratio L-Threonine : IsobutyleneIsobutylene is used in large excess to drive the reaction to completion.
Temperature 10-25°CBalances reaction rate with the safe handling of gaseous isobutylene.[5][9]
Reaction Time 24-60 hoursMonitored by the disappearance of solid L-threonine (homogenization).[9]
Purification Vacuum Distillation or Crystallization as Acetate SaltDistillation yields the free base as a liquid, while crystallization provides a stable solid.[5][9]
Typical Yield >80% (with optimized conditions)Yields can vary based on specific conditions and catalyst choice.[15]
Purity >95% (after purification)High purity is achievable with careful workup and purification.[9]

Conclusion

The one-pot synthesis of O-tert-butyl-L-threonine tert-butyl ester from L-threonine and isobutylene represents a robust and scalable method for producing this key intermediate for peptide synthesis. By carefully controlling reaction parameters and adhering to strict safety protocols for handling flammable gases, high yields of a high-purity product can be reliably obtained. The use of solid superacid catalysts further enhances the industrial applicability of this process by simplifying the purification steps. This detailed protocol provides a solid foundation for researchers and process chemists to successfully implement this synthesis on a larger scale, thereby supporting the advancement of peptide-based drug development programs.

References

  • GazFinder. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7. Available from: [Link]

  • Google Patents. Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt.
  • New Jersey Department of Health. Isobutylene - HAZARD SUMMARY. Available from: [Link]

  • Airgas. Isobutylene Safety Data Sheet. Available from: [Link]

  • Linde Gas. SAFETY DATA SHEET Isobutylene. Available from: [Link]

  • MESA Specialty Gases & Equipment. Isobutylene in Air - SAFETY DATA SHEET. Available from: [Link]

  • Google Patents. Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
  • PubMed. Inverse Peptide Synthesis Using Transient Protected Amino Acids. Available from: [Link]

  • Taylor & Francis eBooks. Large Scale Peptide Production. Available from: [Link]

  • Al-Warhi, T., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2012.
  • National Center for Biotechnology Information. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Available from: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Available from: [Link]

  • Chem-Impex. O-tert-Butyl-L-threonine. Available from: [Link]

  • Aapptec Peptides. H-Thr(tBu)-OH [4378-13-6]. Available from: [Link]

  • PubChem. Threonine tert-butyl ester. Available from: [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]

  • Chem-Impex. O-tert-Butyl-L-threonine-tert-butyl ester. Available from: [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Available from: [Link]

  • PNAS. Protein chemical synthesis by serine and threonine ligation. Available from: [Link]

  • National Institutes of Health. Protein chemical synthesis by serine and threonine ligation. Available from: [Link]

  • Chemistry Stack Exchange. Selective Esterification of Amino Acid. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing beta-elimination of threonine during peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing -Elimination of Threonine

Ticket ID: THR-ELIM-001 Support Level: Tier 2 (Advanced Application Support) Status: Resolved/Guide Available

Diagnostic Hub: Is This Your Problem?

Before altering your synthesis protocols, confirm that


-elimination is the root cause of your impurities. This side reaction manifests as specific mass shifts in your LC-MS data.

The Symptom: You observe a loss of purity for peptides containing Threonine (Thr) or Serine (Ser), particularly when these residues are adjacent to electron-withdrawing groups or are modified (e.g., O-linked glycosylation, phosphorylation).

Mass Spectrometry Signatures: Compare your observed mass (


) against the calculated theoretical mass (

).
Mass Shift (

Da)
Chemical EventDiagnosis
-18.0 Da Dehydration (Loss of

)

-Elimination.
The hydroxyl group has been eliminated, forming a dehydroamino acid (Dehydrobutyrine for Thr).
+67.1 Da Piperidine AdductMichael Addition. Following

-elimination, the deprotection base (Piperidine, MW 85) attacks the reactive double bond. (Calc: -18 [elimination] + 85 [piperidine] = +67)
+53.1 Da Piperazine AdductMichael Addition. Same mechanism as above, but occurs if Piperazine is used as the deprotection base.
The Mechanism: Why It Happens[1]

Understanding the "why" allows you to predict high-risk sequences.

The Root Cause: Fmoc removal requires basic conditions.[1][2][][4] However, bases can also abstract the


-proton of Threonine. This initiates an E1cB (Elimination Unimolecular conjugate Base)  mechanism.
  • Proton Abstraction: The base removes the acidic

    
    -proton, forming a carbanion/enolate intermediate.
    
  • Elimination: The electrons from the carbanion push off the side-chain leaving group (hydroxyl, phosphate, or sugar).

  • Adduct Formation: The resulting

    
    -unsaturated alkene (Dehydrobutyrine) is a Michael acceptor. It reacts avidly with nucleophiles (like the deprotection base itself).
    

Visualizing the Pathway:

BetaElimination FmocThr Fmoc-Thr(R) (Intact) Enolate Carbanion Intermediate FmocThr->Enolate α-Proton Abstraction Base Base (Piperidine/DBU) Base->FmocThr DhT Dehydrobutyrine (M - 18 Da) Enolate->DhT Elimination of OR group Adduct Piperidine Adduct (M + 67 Da) DhT->Adduct Michael Addition (+Piperidine)

Figure 1: The E1cB pathway leading to Threonine degradation and adduct formation during base-mediated deprotection.

Prevention Protocols

We recommend a graded approach. Start with Protocol A for standard peptides. Switch to Protocol B only for high-risk sequences (Glyco/Phospho-peptides).

Protocol A: The "Buffer" Method (Standard Prevention)

Best for: Long peptides containing native Threonine; sequences where aspartimide formation is also a concern.

The Fix: Add HOBt (1-Hydroxybenzotriazole) to your deprotection cocktail. HOBt acts as an acidic additive that suppresses the basicity just enough to prevent proton abstraction from the


-carbon without stopping Fmoc removal.

Step-by-Step:

  • Prepare Solvent: Measure the required volume of DMF (Dimethylformamide).

  • Add HOBt: Dissolve anhydrous HOBt to a final concentration of 0.1 M .

    • Calculation: 1.35 g HOBt per 100 mL of solution.

  • Add Base: Add Piperidine to a final concentration of 20% (v/v) .

  • Execute: Use this cocktail for all deprotection steps.

    • Standard Cycle: 2 x 5 minutes at Room Temperature.

Protocol B: The "Soft Base" Method (High Risk)

Best for: Phosphopeptides (pThr), Glycopeptides (Thr(GalNAc)), or when Protocol A fails. Modified Threonine has a better leaving group, making elimination much faster.

The Fix: Replace Piperidine (pKa ~11.1) with Morpholine (pKa ~8.3) or Piperazine. Note that DBU (pKa ~12) should be strictly avoided in these cases as it aggressively promotes elimination.

Step-by-Step:

  • Cocktail Preparation: Prepare 50% Morpholine in DMF (v/v) .

  • Reaction Time: Since Morpholine is a weaker base, Fmoc removal is slower.[5]

    • Modified Cycle: Increase contact time to 2 x 15 minutes or 1 x 30 minutes .

  • Monitoring: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines) to ensure complete Fmoc removal.

Frequently Asked Questions (FAQ)

Q: Can I use DBU to speed up Fmoc removal on Threonine? A: Avoid if possible. While DBU is fast, it is a strong, non-nucleophilic base that stabilizes the transition state for elimination. If you must use DBU (e.g., for difficult couplings downstream), use it at very low concentrations (1-2%) for very short bursts (<3 mins), but accept that risk of


-elimination increases significantly.

Q: Does temperature affect this reaction? A: Yes, critically. Microwave-assisted synthesis (heating to 60-90°C) accelerates elimination exponentially.

  • Recommendation: If your peptide has sensitive Thr residues, program your synthesizer to perform the deprotection steps at Room Temperature , even if coupling is done with heat.

Q: Why is Threonine more susceptible than Serine? A: Actually, Serine is often more susceptible to


-elimination than Threonine due to steric factors (the methyl group on Thr provides some hindrance). However, the mechanism is identical. If you solve it for Thr, you solve it for Ser.
Decision Tree: Selecting Your Protocol

Use this logic flow to select the correct deprotection cocktail for your specific synthesis.

ProtocolSelection Start Start: Peptide contains Thr/Ser? IsModified Is the Side Chain Modified? (Phospho/Glyco) Start->IsModified Standard Standard Native Thr IsModified->Standard No HighRisk High Risk Modification IsModified->HighRisk Yes ProtA PROTOCOL A 20% Piperidine + 0.1M HOBt (Prevents minor elimination) Standard->ProtA ProtB PROTOCOL B 50% Morpholine in DMF (Required for labile groups) HighRisk->ProtB Microwave Using Microwave? ProtA->Microwave ProtB->Microwave Alert CRITICAL: Set Deprotection to Room Temperature Microwave->Alert Yes

Figure 2: Logic flow for selecting the appropriate deprotection strategy.

References
  • Steinauer, R., et al. (1989).

    
    -elimination during Fmoc-SPPS using HOBt as an additive.
    
    • Source: International Journal of Peptide and Protein Research
    • (Journal Home)

  • Palasek, S. A., et al. (2005).

    • Source: Journal of Peptide Science
  • BenchChem Application Notes.

    • Source: BenchChem Technical Library
  • CEM Corporation.Microwave SPPS: Handling Phosphopeptides and Glycopeptides.

    • Source: CEM Applic

Sources

Troubleshooting low yields in H-Thr(tBu)-OtBu synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting H-Thr(tBu)-OtBu Synthesis

Executive Summary: The "Z-Route" Strategy

Senior Scientist Note: You are likely encountering low yields because H-Thr(tBu)-OtBu (L-Threonine tert-butyl ether, tert-butyl ester) presents a "chemical contradiction." You need to install two acid-labile tert-butyl groups while maintaining a free amine.

The standard Boc-route is invalid here because removing the N-terminal Boc group requires acid (TFA/HCl), which would simultaneously cleave your ester and ether. The Fmoc-route is risky because the base (piperidine) required for deprotection can trigger


-elimination on the sensitive threonine ester.

Therefore, the industry-standard "Gold Standard" is the Z-Route (Benzylic protection) . If you are not using this route, switch immediately. If you are using this route and still seeing low yields, your issues lie in Isobutylene stoichiometry , Temperature control , or Catalyst poisoning .

Part 1: The Validated Workflow

The following pathway describes the only robust industrial method for high-yield synthesis.

G Start Starting Material: Z-Thr-OH Step1 Step 1: Simultaneous Protection Reagent: Isobutylene (gas) Catalyst: H2SO4 (cat) / DCM Cond: Sealed Vessel, 20-25°C Start->Step1 Esterification & Etherification Inter Intermediate: Z-Thr(tBu)-OtBu Step1->Inter Yield Critical Point 1 (Risk: Polymerization/Elimination) Step2 Step 2: N-Deprotection Reagent: H2 / Pd-C (10%) Solvent: MeOH or EtOAc Cond: 1 atm, RT Inter->Step2 Hydrogenolysis End Target Product: H-Thr(tBu)-OtBu (Isolate as Acetate Salt for Stability) Step2->End Yield Critical Point 2 (Risk: DKP Formation)

Figure 1: The Z-Route Synthesis Pathway. This orthogonal strategy allows N-deprotection (Hydrogenolysis) without affecting the acid-labile tBu groups.

Part 2: Troubleshooting Phase 1 – The Protection Step

Context: You are reacting Z-Thr-OH with Isobutylene to form Z-Thr(tBu)-OtBu. The Symptom: Low conversion of starting material or "gunk" formation.

IssueRoot Cause AnalysisCorrective Protocol
Incomplete Conversion Isobutylene is a gas. If your vessel leaks or headspace is too large, the effective concentration in the liquid phase drops below the threshold for the equilibrium-driven reaction.Use a Parr Reactor or Sealed Autoclave. Do not use a balloon. Charge liquid isobutylene (condensed at -78°C) at 10-20 equivalents . The excess is vital to drive the reaction to completion.
Polymerization (Gunk) Exothermic runaway. Isobutylene polymerizes to polyisobutylene in the presence of strong acid if the temperature spikes.Slow Acid Addition. Add catalytic

(0.1 eq) to the cold mixture (-20°C). Allow it to warm to RT slowly. If the solution turns dark brown/black rapidly, your acid concentration is too high.

-Elimination
Steric strain. The bulky tBu groups on both the side chain and C-terminus create steric clash, encouraging the molecule to eliminate water and form the dehydro-amino acid.Limit Temperature. Never exceed 25°C. If conversion is slow, do not heat. Instead, add more isobutylene or extend time (up to 72h).

Q: Can I use


 instead of 

?
A: Yes, but with caution. Boron trifluoride etherate is a Lewis acid that can be milder, but it is harder to quench. Sulfuric acid is preferred because it can be rapidly neutralized with aqueous

, instantly stopping the reaction before workup.

Part 3: Troubleshooting Phase 2 – The Deprotection Step

Context: Hydrogenation of Z-Thr(tBu)-OtBu to H-Thr(tBu)-OtBu. The Symptom: Loss of tBu groups or low recovery of amine.[1]

Q: My tBu groups are falling off during hydrogenation. Why? A: This is a classic "hidden acid" problem.

  • Mechanism: Palladium on Carbon (Pd/C) can sometimes contain acidic residues. Furthermore, if you used chlorinated solvents (DCM) in the previous step and didn't remove them completely, hydrogenation can generate traces of HCl.

  • The Fix: Perform hydrogenation in Methanol or Ethyl Acetate . Add a trace amount of Triethylamine (TEA) or perform the reaction in the presence of Acetic Acid (1 eq) to intentionally form the stable Acetate salt immediately.

Q: I see the product on TLC, but it disappears during concentration. A: The free amine H-Thr(tBu)-OtBu is unstable.

  • Mechanism: Free amino esters are prone to Diketopiperazine (DKP) formation (dimerization and cyclization) or hydrolysis if moisture is present. The free amine is basic and can auto-catalyze its own decomposition.

  • The Fix: Do not isolate the free base as an oil. Isolate it as the Acetate Salt (H-Thr(tBu)-OtBu

    
     AcOH)  or Oxalate Salt .
    
    • Protocol: After filtering off the Pd/C, add 1.0 equivalent of Glacial Acetic Acid to the filtrate. Concentrate. Crystallize from Ether/Hexanes. The salt is shelf-stable.

Part 4: Diagnostic Decision Tree

Use this logic flow to identify your specific failure point.

Troubleshooting Problem Low Yield Detected CheckTLC1 Step 1 TLC: Is Z-Thr-OH gone? Problem->CheckTLC1 NoConv NO: Incomplete Reaction CheckTLC1->NoConv Starting Material Remains SideRxn YES, but: New spots (impurities) CheckTLC1->SideRxn Complex Mixture CheckTLC2 Step 2 TLC: Is Z-group gone? CheckTLC1->CheckTLC2 Clean Intermediate Leak Check Vessel Seal Increase Isobutylene eq. NoConv->Leak Elim $beta$-Elimination detected? Reduce Temp (<25°C) SideRxn->Elim TBuLoss Product too polar? (tBu lost) CheckTLC2->TBuLoss Wrong Rf Disappears Product vanishes on concentration? CheckTLC2->Disappears Correct Rf, Low Mass AcidCheck Check Solvent Acidity Add 1 eq AcOH TBuLoss->AcidCheck SaltForm DKP Formation Isolate as Acetate Salt Disappears->SaltForm

Figure 2: Diagnostic Logic for Yield Loss.

Part 5: Validated Experimental Protocol (Z-Route)

1. Protection (Z-Thr-OH


 Z-Thr(tBu)-OtBu) 
  • Place Z-Thr-OH (10 mmol) in a pressure-rated vessel (Parr bomb).

  • Dissolve in anhydrous DCM (20 mL).

  • Add concentrated

    
      (0.5 mL) as catalyst.
    
  • Cool vessel to -78°C (Dry ice/Acetone).

  • Condense Isobutylene gas (approx 20 mL, huge excess) into the vessel.

  • Seal immediately. Allow to warm to Room Temperature (20-25°C) behind a blast shield.

  • Stir for 48-72 hours.

  • Workup: Cool to 0°C. Open carefully to vent excess gas. Pour into ice-cold saturated

    
     (critical to neutralize acid immediately). Extract with EtOAc.[2]
    
  • Yield Check: Expected yield >85%. If lower, check seal integrity.

2. Deprotection (Z-Thr(tBu)-OtBu


 H-Thr(tBu)-OtBu 

AcOH)
  • Dissolve intermediate in MeOH .

  • Add Acetic Acid (1.05 eq). Note: Adding this now prevents side reactions.

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate at 1 atm (balloon) for 2-4 hours.

  • Filter through Celite.

  • Concentrate. Add Ether/Hexane to induce crystallization of the acetate salt.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for orthogonality of Z and tBu groups).

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Detailed protocols on hydrogenation and handling free amino esters).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis. (Specifics on workup and pH control).

  • ChemicalBook. (2025). H-Thr(tBu)-OtBu Properties and Synthesis. (Data on acetate salt stability).

Sources

Technical Support Center: High-Fidelity Coupling of Threonine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers and process chemists. It addresses the specific challenge of maintaining stereochemical integrity when working with Threonine tert-butyl ester (H-Thr(tBu)-OtBu or H-Thr-OtBu) during peptide coupling.

Topic: Minimizing Racemization & Optimization of Coupling Efficiency Applicable For: Solution-Phase & Solid-Phase Peptide Synthesis (SPPS) Expertise Level: Advanced / Process Development

Executive Summary: The "Steric-Electronic" Trap

This compound presents a unique "double-threat" in peptide synthesis:

  • Steric Bulk: The

    
    -branched side chain combined with the bulky tert-butyl ester creates significant steric hindrance, slowing down nucleophilic attack.
    
  • 
    -Proton Acidity:  The ester moiety increases the acidity of the 
    
    
    
    -proton. When coupling times are prolonged (due to steric bulk) in the presence of tertiary amines, the risk of base-catalyzed enolization (racemization) increases exponentially.

The Core Solution: Shift from kinetic base control (DIEA/TEA) to thermodynamic buffering (Collidine/TMP) and utilize high-velocity coupling reagents (Oxyma/COMU) to close the reaction window before epimerization occurs.

Mechanistic Insight: Why Racemization Happens[1]

Understanding the enemy is the first step to defeating it. Racemization of the Threonine ester (acting as the nucleophile) or the incoming amino acid (acting as the electrophile) is driven by two pathways.[1]

Pathway A: Base-Catalyzed Enolization (The Primary Threat to H-Thr-OtBu)

When H-Thr-OtBu is used as a salt (e.g., HCl), it requires neutralization.

  • The Trigger: Strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIEA) are often used in excess.

  • The Event: The base abstracts the acidic

    
    -proton of the ester.
    
  • The Result: Formation of a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding the allo-Thr isomer (diastereomer) or the D-isomer.

Pathway B: 5(4H)-Oxazolone Formation (The Threat to the Incoming AA)

Because H-Thr-OtBu is sterically hindered, the coupling reaction is slow.

  • The Consequence: The activated incoming amino acid sits in solution longer.

  • The Result: The activated carboxylate cyclizes to form an oxazolone (azlactone), which is highly prone to racemization before the Thr-ester can attack it.

Critical Protocol: The "Low-Base / High-Activity" System

This protocol is designed to minimize base exposure while maximizing coupling velocity.

Reagents of Choice
ComponentRecommendationScientific Rationale
Coupling Reagent COMU or DIC/Oxyma Pure Oxyma-based reagents show superior suppression of racemization compared to HOBt/HATU and faster kinetics for hindered couplings [1, 2].
Base TMP (2,4,6-Trimethylpyridine / Collidine)Crucial: pKa ~7.4 (vs. DIEA ~10.5). Sufficient to neutralize the salt but too weak to abstract the

-proton [3].
Solvent DMF (low water content)Polar aprotic solvents favor the reaction, but ensure <0.05% water to prevent hydrolysis.
Step-by-Step Methodology

Scenario: Coupling Fmoc-AA-OH to H-Thr(tBu)-OtBu


 HCl
  • Preparation of Nucleophile (The Thr Ester):

    • Dissolve H-Thr(tBu)-OtBu

      
       HCl in minimal DMF.
      
    • Add exactly 1.0 equivalent of TMP (Collidine). Do not use DIEA.

    • Why: This releases the free amine without creating a basic environment that promotes enolization.

  • Pre-Activation of Electrophile (The Incoming AA):

    • In a separate vessel, dissolve Fmoc-AA-OH (1.1 equiv) and COMU (1.1 equiv) in DMF.

    • Add TMP (1.1 equiv).

    • Allow to activate for 30-60 seconds only.

    • Why: Minimizes the lifetime of the activated ester before the nucleophile is present.

  • The Coupling Event:

    • Immediately combine the Nucleophile solution with the Pre-activated Electrophile.

    • Stir at 0°C for the first 30 minutes , then warm to Room Temperature.

    • Why: Lower temperature kinetically favors the amidation over the higher-energy racemization pathway.

  • Monitoring:

    • Monitor via HPLC/UPLC. Look specifically for the diastereomeric peak (allo-Thr).

Troubleshooting Guide (FAQ)

Q1: I am seeing 5-10% allo-Threonine in my crude product. Why?

Diagnosis: You likely used a strong base (DIEA/TEA) to neutralize the HCl salt, or you used a large excess of base. Fix: Switch to Sym-Collidine (TMP) . If you must use DIEA, use exactly 0.95 equivalents relative to the HCl salt to ensure no free base exists in solution.

Q2: The reaction is stalling (incomplete conversion after 4 hours).

Diagnosis: Steric hindrance of the tert-butyl group is preventing the incoming amino acid from attacking. Fix:

  • Switch to COMU or HATU (if not already using).

  • Increase concentration (keep reaction volume low).

  • Double Couple: Filter/wash and repeat the coupling with fresh reagents rather than letting it stir overnight (which increases racemization risk).

Q3: Can I use HOBt instead of Oxyma?

Diagnosis: HOBt is acceptable but inferior for hindered couplings. Fix: Oxyma Pure is recommended.[1][2][3][4] It generates a more reactive active ester and has a better safety profile (non-explosive).[4] Data suggests Oxyma/DIC coupling yields lower racemization rates than HOBt/DIC for sensitive esters [4].[4]

Q4: My Threonine ester has a free side chain (H-Thr-OtBu). Is O-acylation a risk?

Diagnosis: Yes. Without side-chain protection, the


-hydroxyl can react with the activated amino acid.
Fix:  Use unprotected side chains only with Azide-based coupling  or ensure the conditions are strictly 1:1 stoichiometry. However, it is highly recommended to use H-Thr(tBu)-OtBu (fully protected) to avoid O-acylation and subsequent 

acyl shifts.

Decision Tree & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct coupling conditions to minimize racemization.

ThrCouplingLogic Start Start: Coupling to H-Thr-OtBu CheckSalt Is H-Thr-OtBu a Salt (HCl)? Start->CheckSalt Neutralize Neutralize with TMP (Collidine) (Avoid DIEA/TEA) CheckSalt->Neutralize Yes FreeBase Use as Free Base CheckSalt->FreeBase No CheckIncoming Check Incoming Amino Acid Neutralize->CheckIncoming FreeBase->CheckIncoming IsHindered Is Incoming AA Hindered? (Val, Ile, Thr, Pro) CheckIncoming->IsHindered Standard Standard Coupling: DIC + Oxyma Pure IsHindered->Standard No HighPower High-Power Coupling: COMU + TMP (Short Activation Time) IsHindered->HighPower Yes TempControl Temperature Control: Start at 0°C -> Warm to RT Standard->TempControl HighPower->TempControl Result Result: Minimial Racemization High Yield TempControl->Result

Caption: Logic flow for selecting reagents to minimize racemization during Threonine ester coupling.

Comparative Data: Base Effects on Racemization[2][3][6][7]

The following table summarizes the effect of base choice on the enantiomeric purity of sensitive ester couplings (generalized data adapted from literature [3, 5]).

BasepKa (approx)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.7LowHigh Avoid
DIPEA (DIEA) 10.5MediumModerate/High Use only if exact stoichiometry is met.
NMM (N-Methylmorpholine) 7.4LowModerate Better than DIEA, but nucleophilic.
TMP (Collidine) 7.4High Low Recommended Standard
2,6-Lutidine 6.6HighVery Low Excellent for extremely sensitive cases, but slower reaction.

References

  • Subirós-Funosas, R., et al. (2009).[4] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[4] Chemistry – A European Journal.[4]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • BenchChem Technical Support. (2025). "Preventing Racemization of Z-Thr-OtBu During Peptide Coupling."

Sources

Technical Support Center: Threonine Esterification & Isobutylene Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted isobutylene from threonine esterification reactions. Audience: Researchers, Process Chemists, and Drug Development Scientists. Status: Active Guide | Last Updated: 2025-05-21

Executive Summary & Core Logic

The Challenge: In the acid-catalyzed esterification of Threonine with isobutylene (the Roeske method), the primary challenge is not merely "venting" the gas. The critical issue is the timing of removal relative to neutralization .

Isobutylene (b.p. -6.9°C) is highly volatile. However, simply applying vacuum to an acidic reaction mixture drives the concentration of the remaining acid (e.g.,


) to dangerous levels as the solvent evaporates. This triggers two destructive pathways:[1]
  • Oligomerization: Residual isobutylene polymerizes into di-isobutylene (DIB) and tri-isobutylene, forming persistent oily impurities.

  • Degradation: The acid catalyzes the

    
    -elimination of the Threonine hydroxyl group (dehydration), destroying your product.
    

The Solution: You must decouple the physical removal of the bulk gas from the chemical quenching of the catalyst. This guide provides the decision tree and protocols to execute this safely.

Critical Workflow: The "Neutralize-First" Protocol

Do not use a rotary evaporator until Step 4.

Phase 1: Controlled Depressurization (The Physical Step)

Q: The reaction is complete. Can I just open the pressure vessel in the hood? A: No. Rapid depressurization causes solvent bumping and massive cooling (Joule-Thomson effect), which can freeze your product or crack glass liners.

Protocol:

  • Cool Down: Chill the pressure vessel to 0°C (ice bath) to increase isobutylene solubility and lower internal pressure.

  • Controlled Venting: Connect the vessel outlet to a trap cooled with dry ice/acetone, then to a bubbler. Crack the valve slowly.

  • Inert Sparge: Once visible outgassing ceases, insert a dispersion tube (fritted glass) and sparge with Nitrogen (

    
    ) for 15–20 minutes at 0°C.
    
    • Why? This displaces dissolved isobutylene that is "trapped" in the solvent matrix, preventing it from reacting during the next step.

Phase 2: Chemical Quenching (The Chemical Step)

Q: Why can't I concentrate the mixture and then extract? A: As solvent (Dioxane/DCM) is removed, the molarity of your acid catalyst (


) spikes. This effectively creates "dehydrating conditions," converting Threonine tert-butyl ester into dehydro-amino acids.

Protocol:

  • Cold Neutralization: While still at 0°C, pour the reaction mixture slowly into an excess of cold saturated

    
     (sodium bicarbonate) or 
    
    
    
    .
    • Target pH: 8–9.

    • Note: Expect vigorous foaming (

      
       evolution).
      
  • Phase Check: Ensure the aqueous layer is basic. If using Dioxane (miscible with water), you typically need to add an organic carrier (Ethyl Acetate or Ether) now to create a biphasic system.

Troubleshooting & FAQs

Issue A: "I have extra peaks in the aliphatic region of my NMR."

Diagnosis: Isobutylene Oligomerization. If the acid catalyst is not quenched immediately, isobutylene reacts with itself.

  • Di-isobutylene (DIB): Distinctive vinyl protons and crowded methyl groups (0.9–1.5 ppm).

  • Nature: It is a persistent oil with a boiling point of ~101°C. It will not be removed by standard rotary evaporation.

Corrective Action:

  • High Vacuum: DIB is more volatile than the Threonine ester. extended drying on a high-vacuum manifold (<0.5 mmHg) can remove it.

  • Column Chromatography: If vacuum fails, flash chromatography is required. DIB is non-polar (elutes with 100% Hexanes), while Threonine ester is polar (requires EtOAc/MeOH).

Issue B: "My product yield is low, and I see olefinic protons."

Diagnosis:


-Elimination (Dehydration). 
Threonine has a secondary alcohol on the 

-carbon. Strong acid + Heat = Elimination.

Prevention:

  • Never heat the reaction above room temperature during the esterification.

  • Strict Temperature Control during Quench: The neutralization is exothermic. If the temp spikes >25°C during quenching, elimination accelerates. Keep it on ice.

Visualizing the Process

The following diagrams illustrate the safe workflow and the competing chemical pathways.

Diagram 1: The Safe Workup Architecture

This workflow minimizes the contact time between "Concentrated Acid" and "Product."

WorkupFlow Reaction Reaction Complete (Pressurized Vessel) Cooling Cool to 0°C (Increase Solubility) Reaction->Cooling stabilize Venting Controlled Venting (Into Cold Trap) Cooling->Venting release pressure Sparging N2 Sparging (Remove Dissolved Gas) Venting->Sparging strip traces Quench Pour into Cold NaHCO3 (Neutralize Acid) Sparging->Quench CRITICAL STEP Extraction Extract w/ EtOAc or Et2O Quench->Extraction Concentration Rotary Evaporation Extraction->Concentration safe to heat

Caption: Figure 1.[2] The "Neutralize-First" workflow ensures acid is removed before any heat is applied, preventing degradation.

Diagram 2: Competing Reaction Pathways

Understanding why you are seeing impurities.

Pathways Isobutylene Isobutylene (Reagent) Product Threonine t-Butyl Ester (Target) Isobutylene->Product  Ideal Path   Oligomer Di-isobutylene (Impurity) Isobutylene->Oligomer  Excess Acid + No Substrate   Acid Acid Catalyst (H+) Acid->Isobutylene activates Threonine Threonine (Substrate) Threonine->Product  Ideal Path   Elimination Dehydro-Threonine (Degradation) Product->Elimination  Acid + Heat  

Caption: Figure 2. Kinetic competition. Acid catalyzes the desired reaction but also drives oligomerization and elimination if not quenched.

Reference Data

Table 1: Physical Properties of Key Components
ComponentBoiling PointSolubility (Water)Hazard Note
Isobutylene -6.9°CInsolubleExtremely Flammable / Asphyxiant
Di-isobutylene 101–102°CInsolublePersistent oily residue
1,4-Dioxane 101°CMisciblePeroxide former / Difficult to partition
Dichloromethane 39.6°CImmiscibleVolatile / Good for extraction
Table 2: Troubleshooting Matrix
ObservationRoot CauseSolution
Vessel pressure drops slowly Valve icing (Joule-Thomson)Stop venting. Warm valve with gloved hand or warm cloth. Resume slowly.
Emulsion during extraction Dioxane/Water mixAdd brine (sat. NaCl) and more organic solvent (EtOAc).
Product is an oil, not solid Residual DIB or solventHigh vacuum (overnight). If still oil, convert to HCl salt (often solidifies).

References

  • Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids.[2][3][4] The Journal of Organic Chemistry, 28(5), 1251–1253.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Carboxyl Protection).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8255, Isobutylene.

  • Occupational Safety and Health Administration (OSHA). Isobutylene Safety Data Sheet.

Sources

Technical Support Center: Troubleshooting H-Thr(tBu)-OtBu Solubility in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected solubility hurdles when incorporating orthogonally protected building blocks like O-tert-butyl-L-threonine tert-butyl ester (H-Thr(tBu)-OtBu) into their peptide sequences. While this dual-protected derivative is essential for minimizing side reactions during complex chain assembly[1], its physical form dictates its behavior in polar aprotic solvents like N,N-Dimethylformamide (DMF).

This guide dissects the mechanistic causality behind these solubility issues and provides field-proven, self-validating protocols to keep your synthesis on track.

Diagnostic Workflow

Before adjusting your protocol, use the following logical decision tree to identify the root cause of your solubility issue.

G Start Undissolved H-Thr(tBu)-OtBu in DMF CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base (Liquid/Low-Melt Solid) CheckForm->FreeBase If Oil/Low-Melt HClSalt HCl Salt (White Crystalline Powder) CheckForm->HClSalt If Powder CheckDMF Check DMF Quality (Moisture/Amines) FreeBase->CheckDMF AddBase Add 1.0-1.2 eq DIPEA (Neutralize to Free Amine) HClSalt->AddBase Success Clear Solution Proceed to Coupling CheckDMF->Success Fresh, Anhydrous DMF CheckConc Check Concentration (Is it > 0.4 M?) AddBase->CheckConc If Still Cloudy AddBase->Success If Clear Dilute Dilute to < 0.4 M & Sonicate CheckConc->Dilute Yes Dilute->Success

Diagnostic workflow for resolving H-Thr(tBu)-OtBu solubility issues in DMF.

Core Troubleshooting & FAQs

Q1: Why is my H-Thr(tBu)-OtBu powder resisting dissolution in anhydrous DMF? Causality & Insight: The root cause almost always lies in the chemical form of the reagent you purchased. The free base of H-Thr(tBu)-OtBu is a highly lipophilic, clear liquid or low-melting solid (melting point ~74-75 °C)[2] that is readily soluble in organic solvents like DMF and DMSO[1]. However, because the free amine can be unstable or difficult to handle, commercial vendors typically supply it as a hydrochloride salt (H-Thr(tBu)-OtBu·HCl), which presents as a stable, white crystalline powder. DMF is a polar aprotic solvent; while it solvates cations effectively, it is notoriously poor at solvating small, "hard" anions like chloride (Cl⁻). Consequently, the high lattice energy of the crystalline HCl salt cannot be easily overcome by pure DMF alone, resulting in a cloudy suspension rather than a true solution.

Q2: What is the exact mechanism and protocol for neutralizing the HCl salt to achieve complete solubility? Causality & Insight: To dissolve the salt, you must perform an in situ neutralization using a non-nucleophilic tertiary amine, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). When you add 1.0 to 1.2 equivalents of DIPEA to the suspension, it deprotonates the threonine derivative[3]. This triggers a thermodynamic shift: the reaction yields the free amine of H-Thr(tBu)-OtBu (which instantly solvates due to its two hydrophobic tert-butyl groups) and DIPEA·HCl. The bulky, lipophilic diisopropylethylammonium cation is vastly more soluble in DMF than the initial threonine ammonium salt, leading to rapid and complete dissolution.

Q3: I added DIPEA, but the solution remains cloudy or highly viscous. What is the root cause? Causality & Insight: If you have added the base and the mixture remains turbid, you have likely exceeded the solubility threshold of the byproduct, DIPEA·HCl. While DIPEA·HCl is soluble in DMF, its solubility caps out at higher concentrations. If your working concentration exceeds 0.4 - 0.5 M, the DIPEA·HCl will precipitate, creating a cloudy mixture that can clog automated synthesizers or hinder coupling kinetics. Furthermore, dissolution is an endothermic process; failing to provide kinetic energy (via stirring or sonication) can stall the solvation.

Q4: How does solvent degradation (DMF quality) impact this specific building block? Causality & Insight: DMF is hygroscopic and degrades over time into dimethylamine and formic acid. If your DMF has absorbed atmospheric moisture, the solubility of the highly hydrophobic, dual-tert-butyl protected free base drops precipitously. Furthermore, trace formic acid can re-protonate the free amine, reversing your neutralization step and stalling the coupling reaction. Always use fresh, amine-free, anhydrous DMF (preferably stored over molecular sieves) for these specific building blocks.

Quantitative Data Comparison

To optimize your synthetic design, refer to the following parameters distinguishing the two forms of the building block:

ParameterH-Thr(tBu)-OtBu (Free Base)H-Thr(tBu)-OtBu·HCl (Hydrochloride Salt)
Physical State Clear liquid to low-melting solid (mp 74-75 °C)[2]White crystalline solid
Solubility in Anhydrous DMF Highly Soluble (>1.0 M)[1]Poorly Soluble (Requires base neutralization)
Required Additive for Coupling None1.0 - 1.2 equivalents DIPEA / NMM[3]
Optimal Working Concentration 0.1 M - 0.5 M0.1 M - 0.4 M (Prevents DIPEA·HCl precipitation)
Storage Stability Moderate (Prone to oxidation/degradation)High (Robust under cold, dry conditions)[1]

Standard Operating Procedure (SOP): In Situ Neutralization & Dissolution

This protocol is designed as a self-validating system . Each step contains a visual or chemical checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: Preparation & Weighing

  • Action: Weigh the required amount of H-Thr(tBu)-OtBu·HCl (1.0 eq) into a dry, inert reaction vessel purged with nitrogen or argon.

  • Validation: The powder should be free-flowing. Clumping indicates moisture ingress during storage, which will negatively impact stoichiometry and solubility.

Step 2: Suspension in DMF

  • Action: Add fresh, anhydrous, amine-free DMF to achieve a target concentration of 0.2 M to 0.3 M.

  • Validation: The mixture will appear as a cloudy, heterogeneous suspension. This confirms the intact crystalline lattice of the HCl salt.

Step 3: In Situ Neutralization

  • Action: Add 1.0 to 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature[3].

  • Validation: The suspension should transition to a clear solution within 5–10 minutes as the free amine and DIPEA·HCl are generated.

Step 4: Troubleshooting & Sonication (If Necessary)

  • Action: If the solution remains turbid after 10 minutes, validate the cause by diluting a 100 µL aliquot with 100 µL of DMF.

  • Validation: If the aliquot clears immediately, the bulk concentration was too high; dilute the main vessel to < 0.4 M. Apply gentle sonication for 2–3 minutes to overcome any endothermic dissolution barriers.

Step 5: Coupling Integration

  • Action: Once a completely clear solution is achieved, immediately add your activated N-protected amino acid (e.g., Fmoc-AA-OH pre-activated with HATU/DIPEA)[3].

  • Validation: Monitor the reaction via HPLC or TLC; the absence of unreacted free amine after 2-4 hours confirms successful coupling and validates that the initial solubility issue was fully resolved.

References

1.[1] H-Thr(tbu)-Otbu - SRIRAMCHEM . Source: sriramchem.com. URL: 2.[2] H-THR(TBU)-OTBU | 5854-78-4 - ChemicalBook . Source: chemicalbook.com. URL: 3.[3] Application Notes and Protocols: Coupling of H-Pro-NHEt.HCl with N-Protected Amino Acids . Source: benchchem.com. URL:

Sources

Technical Support Center: Threonine Chemistry & Side-Reaction Control

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering issues with Threonine (Thr) derivatives in peptide synthesis. It is designed to be authoritative, actionable, and scientifically rigorous.

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: O-Acylation & Isopeptide Formation

Welcome to the Advanced Peptide Chemistry Support Hub. You are likely here because you have observed unexpected mass shifts (+AA), branched peptides, or low yields when working with Threonine.

Threonine presents a "double trouble" profile in Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: It is

    
    -branched (like Val, Ile), making the amine difficult to access.
    
  • Nucleophilic Side Chain: The secondary hydroxyl (-OH) is a competing nucleophile, prone to O-acylation (ester formation) if not properly protected or if activation conditions are too aggressive.

🔬 Module 1: The Mechanism of Failure

Why did my reaction fail?

The core issue is a competition between the


-amine (desired) and the side-chain hydroxyl (undesired) for the activated carboxylate of the incoming amino acid.

Even when using Fmoc-Thr(tBu)-OH, O-acylation can occur on the growing chain if:

  • Premature Deprotection: The tBu group is partially labile to strong acids or Lewis acids during synthesis.

  • Minimally Protected Strategies: You are intentionally using Fmoc-Thr-OH (unprotected) for ligation or cost reasons.

  • N

    
     O Acyl Shift:  During acidic cleavage (TFA), the amide bond can destabilize, migrating the peptide chain to the side-chain oxygen, forming a depsipeptide (ester).
    
Visualization: The Kinetic Competition

The following diagram illustrates the bifurcation point where the reaction deviates from amide bond formation to esterification (O-acylation).

O_Acylation_Mechanism cluster_conditions Critical Factors node_start Activated Incoming AA (Electrophile) node_thr Threonine on Resin (Nucleophile) node_start->node_thr Coupling Step node_path_a Path A: Attack by NH2 (Kinetic Product) node_thr->node_path_a Standard Conditions (Steric access allowed) node_path_b Path B: Attack by OH (Side Reaction) node_thr->node_path_b High Base (DIEA) or Steric Bulk node_result_a Desired Peptide Bond (Amide) node_path_a->node_result_a node_result_b Branched Depsipeptide (Ester) node_path_b->node_result_b Base Strength (pKa) Base Strength (pKa) Activation Speed (HATU vs DIC) Activation Speed (HATU vs DIC)

Figure 1: Kinetic competition between Amide formation (Path A) and Esterification (Path B).[1] High base concentration increases the nucleophilicity of the hydroxyl group, favoring Path B.

🛠 Module 2: Troubleshooting Guides (FAQs)

Ticket #104: "I see a Mass Spec peak corresponding to [M + Incoming AA]. Is this O-acylation?"

Diagnosis: Likely Yes . If you observe a mass shift of exactly +Mass(Incoming AA) relative to the target, you have a "double hit." One amino acid coupled to the N-terminus (correct), and a second copy esterified onto the Threonine side chain.

Root Cause:

  • Over-activation: Using HATU/HCTU with >2 equivalents of base (DIEA) creates a "hot" electrophile that overcomes the lower nucleophilicity of the hydroxyl group [1, 5].

  • Missing Protection: The tBu group may have fallen off, or you are using Fmoc-Thr-OH.

Corrective Protocol (The "Low-Base" Fix): Switch from HATU/DIEA to a carbodiimide-based chemistry which is less prone to O-acylation because the O-acylisourea intermediate is less aggressive toward hydroxyls than the uronium species.

VariableHigh Risk (Avoid)Low Risk (Recommended)
Coupling Reagent HATU, HCTU, PyBOPDIC/Oxyma Pure or DIC/HOBt
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Collidine) or NMM
Stoichiometry > 5 eq. AA3 eq. AA (Double couple if needed)

Expert Insight: Collidine is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5). It is sufficient to deprotonate the carboxylic acid for activation but insufficient to deprotonate the Threonine hydroxyl, thereby suppressing O-acylation [7].

Ticket #209: "My peptide purity is low after TFA cleavage. I suspect N O acyl shift."

Diagnosis: The N


 O acyl shift is an acid-catalyzed side reaction where the peptide backbone migrates to the side-chain oxygen, breaking the amide bond and forming an ester (depsipeptide). This is reversible.

The "Rescue" Protocol: Do not discard the peptide. The ester bond is unstable in base. You can reverse the shift (


) by treating the crude peptide with basic conditions after cleavage but before final purification [2, 6].

Step-by-Step Reversal Workflow:

  • Cleave: Perform standard TFA cleavage. Precipitate in ether.

  • Dissolve: Dissolve crude peptide in water/acetonitrile.

  • Check pH: Measure pH; it will be acidic.

  • Treat: Adjust pH to 8–9 using dilute

    
     (aq) or treat with 5% Piperidine/DMF for 10 minutes.
    
  • Monitor: The ester (depsipeptide) will rearrange back to the amide (native peptide) rapidly.

  • Purify: Acidify with 0.1% TFA and inject onto HPLC.

Ticket #315: "Can I use unprotected Fmoc-Thr-OH to save money?"

Answer: Technically yes, but it requires strict adherence to "Minimal Protection" protocols . You cannot use standard HATU/DIEA cycles.

Protocol for Unprotected Threonine: When coupling onto a chain that ends with an unprotected Threonine, or coupling an unprotected Threonine onto the chain:

  • Use DIC/Oxyma: As detailed in Ticket #104, this minimizes ester formation.

  • Avoid DMAP: Never use DMAP (4-Dimethylaminopyridine) as a catalyst; it rapidly acylates hydroxyl groups.

  • Post-Coupling Wash: If you suspect O-acylation occurred, perform a short treatment with 20% piperidine (which you do for Fmoc removal anyway). The piperidine often hydrolyzes the unstable side-chain ester or promotes the

    
     shift if the amine is free [4, 8].
    

📊 Module 3: Comparative Data & Decision Matrix

When planning your synthesis, use this matrix to select the correct reagents based on your Threonine derivative.

Threonine DerivativeRisk LevelRecommended Coupling SystemCritical Note
Fmoc-Thr(tBu)-OH LowHATU/Collidine or DIC/OxymaStandard SPPS. Keep base low to prevent racemization.
Fmoc-Thr(Trt)-OH Low-MediumDIC/OxymaTrityl is bulkier but very acid-sensitive. Avoid high temp.
Fmoc-Thr-OH (Unprotected)High DIC/Oxyma only NO DIEA. Monitor for double addition (+AA mass).
Fmoc-Thr(HPO3)-OH (Phospho)HighHATU/HOAtPhosphate group can undergo

-elimination in base.[2] Use DBU sparingly [6].
Decision Tree for Side Reaction Management

Decision_Tree start Start: Threonine Coupling q1 Is Side Chain Protected (tBu/Trt)? start->q1 yes_prot Standard Protocol q1->yes_prot Yes no_prot Unprotected (-OH) q1->no_prot No check_base Check Base pKa no_prot->check_base diea Using DIEA/TEA? check_base->diea pKa > 10 collidine Using Collidine/NMM? check_base->collidine pKa < 8 risk_high HIGH RISK: O-Acylation Switch to Collidine diea->risk_high risk_low LOW RISK Proceed with DIC/Oxyma collidine->risk_low

Figure 2: Decision logic for minimizing O-acylation risks based on protecting group status and base selection.

📚 References

  • National Institutes of Health (NIH). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.[3] Int J Pept Protein Res. 1979 Jan;13(1):22-7.[3]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Bibliomed. Side reactions in peptide synthesis: An overview.

  • Arkivoc. Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states.[4]

  • University of California, Irvine (Nowick Lab). Standard practices for Fmoc-based solid-phase peptide synthesis.

  • Royal Society of Chemistry (RSC). Dissecting the role of protein phosphorylation: a chemical biology toolbox.[2][5]

  • BenchChem. Preventing side reactions during Fmoc-N-Me-Glu(OtBu)-OH incorporation. (See section on Base Selection).

  • PNAS. Protein chemical synthesis by serine and threonine ligation.

Sources

Incomplete cleavage of tert-butyl protecting groups with TFA

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of solid-phase peptide synthesis (SPPS) and solution-phase organic chemistry. A recurring and often frustrating challenge is the incomplete cleavage of tert-butyl (t-Bu) based protecting groups—such as Boc on amines or t-Bu esters and ethers—using trifluoroacetic acid (TFA).

This guide is structured to serve as a comprehensive technical support center. We will begin with a rapid troubleshooting guide for those in the midst of an experiment, followed by in-depth FAQs to explain the underlying chemistry. Detailed protocols and visual guides are provided to ensure your next deprotection is a success.

Troubleshooting Guide: Incomplete t-Butyl Cleavage

This section is designed for quick reference when you encounter a problem. Find your issue in the question list and review the potential causes and recommended actions.

Q1: My LC-MS analysis shows a significant amount of starting material remaining, even after several hours. What should I do?

Incomplete cleavage is often a matter of kinetics or stoichiometry. The reaction may be too slow, or the acid may be insufficient.

Potential CauseRecommended Corrective Action
Insufficient Reaction Time For sterically hindered t-butyl groups or complex peptides, cleavage can take longer than the standard 1-2 hours. Extend the reaction time to 4 hours or overnight, monitoring periodically by LC-MS[1].
Insufficient Acid Strength/Concentration The standard 95% TFA may be insufficient for particularly stubborn groups like Arg(Pbf). Increasing the TFA concentration or, in extreme cases, switching to a stronger acid system may be necessary[2]. However, for many substrates, a 1:1 mixture of TFA:DCM is effective.
Low Reaction Temperature Most cleavages are run at room temperature (20-25 °C). If the reaction is sluggish, gently warming the mixture to 40 °C can increase the rate, but be aware this may also accelerate side reactions[1][2].
Poor Resin Swelling/Solvent Choice The acid must be able to access all sites within the solid-phase resin. Ensure sufficient cleavage cocktail volume (approx. 10 mL per gram of resin) is used to fully swell the resin[2]. Dichloromethane (DCM) is a common co-solvent, but for some substrates, its choice can impact efficiency[1].
Q2: My reaction is complete, but my yield is low and I see several unexpected peaks in the mass spectrum. What are these side products?

The primary culprit for side products is the highly reactive tert-butyl cation (t-Bu⁺) generated during cleavage[3]. If not captured, this electrophile will attack any available nucleophile, leading to unwanted adducts.

Potential CauseRecommended Corrective Action
Alkylation of Sensitive Residues The t-Bu⁺ cation can alkylate electron-rich amino acids. Tryptophan (Trp) is particularly susceptible, leading to +56 Da adducts. Methionine (Met) and Cysteine (Cys) can also be modified[2][4][5].
Insufficient or Incorrect Scavengers The "cleavage cocktail" must contain scavengers to quench the t-Bu⁺ cation. A standard cocktail like TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) is a good starting point[2]. For peptides rich in Trp, Met, or Cys, more robust cocktails containing thiol scavengers are required[6][7].
Oxidation Sensitive residues like Met and Trp can oxidize during cleavage and workup[5][8]. Blanketing the reaction with an inert gas (Nitrogen or Argon) and using fresh, high-quality reagents can minimize this[9].

Below is a logical workflow to diagnose and resolve these common issues.

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Incomplete Cleavage or Side Products Observed q1 Is starting material present? start->q1 incomplete_cause Potential Causes: - Insufficient Time - Low Temperature - Insufficient Acid q1->incomplete_cause Yes side_products_cause Potential Causes: - t-Butyl Cation Alkylation - Oxidation - Incorrect Scavenger Choice q1->side_products_cause No incomplete_solution Solutions: 1. Extend reaction time (monitor by LC-MS) 2. Gently warm reaction (e.g., 40°C) 3. Ensure sufficient TFA concentration (95%+) incomplete_cause->incomplete_solution end Proceed to Work-up and Purification incomplete_solution->end side_products_solution Solutions: 1. Use appropriate scavenger cocktail (see Table 2) 2. Add TIS to quench cations 3. Add EDT/Thioanisole for Trp/Met/Cys 4. Work under inert atmosphere side_products_cause->side_products_solution side_products_solution->end

Caption: Troubleshooting workflow for TFA-mediated deprotection.

In-Depth FAQs for t-Butyl Deprotection

Q3: What is the chemical mechanism of TFA-mediated cleavage of t-butyl groups?

The cleavage is an acid-catalyzed process that proceeds via an E1 or SN1-like mechanism. It involves four key steps[3]:

  • Protonation: The strong acid (TFA) protonates the oxygen atom of the tert-butyl ester or the Boc-carbamate.

  • Carbocation Formation: The C-O bond cleaves, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid or an unstable carbamic acid.

  • Decarboxylation (for Boc groups): The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.

  • Amine Salt Formation: The newly freed amine is immediately protonated by the excess TFA in the mixture, forming a TFA salt[3].

G cluster_0 Mechanism on a Boc-protected Amine BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocN->ProtonatedBoc + TFA CarbamicAcid [R-NH-COOH] + tBu⁺ ProtonatedBoc->CarbamicAcid Cleavage AmineSalt R-NH₃⁺ TFA⁻ + CO₂ CarbamicAcid->AmineSalt Decarboxylation

Caption: Mechanism of TFA-mediated Boc deprotection.

The critical takeaway is the generation of the t-Bu⁺ cation. This species is a potent electrophile and the source of most side reactions observed during deprotection[10][11].

Q4: What is a "scavenger" and why is it essential?

A scavenger is a nucleophilic reagent added to the TFA cleavage mixture to "trap" or "quench" the reactive carbocations (like t-Bu⁺) generated from the protecting groups[10][12]. Without scavengers, these cations can re-attach to sensitive amino acid side chains, a common cause of failed syntheses[2][13].

How common scavengers work:

  • Water (H₂O): Acts as a nucleophile, reacting with the t-Bu⁺ cation to form tert-butanol. It is crucial for complete deprotection of arginine residues protected with Pbf or Pmc groups[2][14].

  • Triisopropylsilane (TIS): A very effective scavenger that acts as a hydride donor, reducing the t-Bu⁺ cation to the inert gas isobutane[2].

  • Thioanisole & 1,2-Ethanedithiol (EDT): These sulfur-containing scavengers are particularly important for protecting tryptophan, methionine, and cysteine residues from alkylation[1][7]. They are soft nucleophiles that readily react with the carbocations.

G cluster_0 Desired Scavenging Pathways cluster_1 Undesired Side Reaction Pathway tBu t-Butyl Cation (tBu⁺) (Reactive Electrophile) TIS Triisopropylsilane (TIS) tBu->TIS Water Water (H₂O) tBu->Water Thiol Thiol Scavenger (EDT) tBu->Thiol Trp Tryptophan Side Chain (Nucleophile) tBu->Trp Quenched Inert Products (Isobutane, t-Butanol, Thioether) TIS->Quenched Water->Quenched Thiol->Quenched Adduct Alkylated Tryptophan (+56 Da Side Product) Trp->Adduct

Caption: Role of scavengers in preventing side reactions.

Q5: How do I choose the right scavenger cocktail for my peptide/molecule?

The choice of cocktail is dictated entirely by the composition of your molecule, especially for peptides[2][15].

Cleavage CocktailComposition (v/v)Recommended Use
Standard (TFA/H₂O/TIS) 95 : 2.5 : 2.5For peptides without sensitive residues like Cys, Met, or Trp. A good default choice[2].
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5)A robust, "classic" cocktail for complex peptides containing Trp, Cys, or Met to minimize a wide variety of side reactions[7][14].
Reagent B TFA/Phenol/H₂O/TIS (88 : 5 : 5 : 2)A less odorous alternative to Reagent K, suitable for most peptides[14].
Arg-Rich Cocktail TFA/H₂O/Thioanisole/TIS (92.5 : 5 : 2.5 : 2.5)The increased water content (5%) accelerates the removal of the Pbf/Pmc protecting groups from Arginine[2].

Key Protocols & Methodologies

Safety First: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety glasses.

Protocol 1: Standard TFA Cleavage (Solution Phase)

This protocol is suitable for small molecules with t-butyl ester or Boc protection where no other sensitive functional groups are present.

  • Dissolve the t-butyl protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA for a final 1:1 (v/v) mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed[1][16].

  • Once complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA[17].

Protocol 2: Cleavage from Solid-Phase Resin for Peptides

This protocol describes the global deprotection of a peptide synthesized on a solid support.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it[6].

  • Cocktail Preparation: Prepare the chosen cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail[6].

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate, which contains your cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: In a separate tube, add cold diethyl ether (approx. 10 times the volume of your TFA filtrate). Slowly add the TFA filtrate to the cold ether while vortexing. A white precipitate of the peptide should form[6].

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether to remove scavengers. Dry the final peptide pellet under vacuum[6].

Protocol 3: Monitoring the Reaction by HPLC/LC-MS

Real-time monitoring is crucial to determine the optimal reaction time and avoid degradation from prolonged acid exposure[16][18].

  • Time Points: At designated time points (e.g., t = 0, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it at least 100-fold in a suitable solvent (e.g., 1:1 water/acetonitrile with 0.1% formic acid) to stop the reaction[16].

  • Analysis: Inject the diluted sample onto the LC-MS system.

  • Interpretation: Monitor the disappearance of the peak corresponding to your protected starting material and the appearance of the peak for your deprotected product. The identity of each peak should be confirmed by its mass-to-charge ratio (m/z)[18]. The reaction is complete when the starting material peak is no longer observed.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Gyros Protein Technologies. Retrieved February 24, 2026, from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2023). Organic Process Research & Development. ACS Publications. Retrieved February 24, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved February 24, 2026, from [Link]

  • Peptide Cleavage from Resin Protocol. (n.d.). CDN. Retrieved February 24, 2026, from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved February 24, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (1994). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Method and compositions for removing acid-labile protecting groups. (2014). Google Patents.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved February 24, 2026, from [Link]

  • BOC Protection and Deprotection. (2021). J&K Scientific LLC. Retrieved February 24, 2026, from [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide. Retrieved February 24, 2026, from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (1994). In Methods in Molecular Biology. Humana Press.
  • A mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Retrieved February 24, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. ACS Publications. Retrieved February 24, 2026, from [Link]

  • Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule. (2015). Journal of Pharmaceutical Sciences. PubMed. Retrieved February 24, 2026, from [Link]

  • TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2026). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Stability & Storage of L-Threonine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Product: L-Threonine tert-butyl ester hydrochloride (H-Thr-OtBu[1][][3]·HCl) CAS: 69320-90-7 Support Tier: Level 3 (Senior Application Scientist)

Core Degradation Mechanism: The "Moisture-Acid" Loop

To improve shelf life, you must first understand why this compound degrades. H-Thr-OtBu·HCl is the hydrochloride salt of an acid-labile ester. While tert-butyl esters are generally bulky and resistant to nucleophilic attack (base hydrolysis), they are uniquely vulnerable to acid-catalyzed cleavage.

The Stability Paradox: The HCl salt form renders the amine stable and solid, but it also carries the "seed" of its own destruction: Protons (H+) .

  • Hygroscopicity: The ammonium salt (

    
    ) is hygroscopic. It actively pulls moisture from the atmosphere.
    
  • Solvation: Once water enters the crystal lattice, it solvates the protons.

  • Autocatalysis: The dissolved protons catalyze the cleavage of the tert-butyl ester bond. Unlike methyl esters which hydrolyze to methanol, tert-butyl esters often cleave via a carbocation intermediate, releasing L-Threonine and tert-Butanol (or Isobutylene gas).

If your bottle smells like camphor or solvent (tert-butanol) upon opening, degradation has already occurred.

Visualization: The Degradation Pathway

The following diagram illustrates the cascade that occurs when storage protocols fail.

DegradationMechanism Salt Dry H-Thr-OtBu·HCl (Stable Crystal Lattice) AcidEnv Solvated Acidic Micro-environment (H+ activation) Salt->AcidEnv Absorbs Moisture Moisture Atmospheric Moisture (H2O Entry) Moisture->AcidEnv Cleavage Acid-Catalyzed Hydrolysis (Ester Cleavage) AcidEnv->Cleavage Protonation of Carbonyl Oxygen Products Degradation Products: L-Threonine (Free Acid) + tert-Butanol Cleavage->Products t-Butyl Cation Collapse

Figure 1: The autocatalytic degradation pathway triggered by moisture absorption in amino acid ester salts.

Storage & Handling Protocols (SOP)

This protocol is designed to break the "Moisture-Acid" loop described above.

A. Receipt & Initial Processing

Do not simply throw the bottle in the freezer. The bottle likely accumulated moisture condensation during transit.

  • Equilibration: Allow the shipping package to reach room temperature before opening. This prevents condensation from forming on the cold bottle surface.

  • Desiccation (Critical): Place the open vial in a vacuum desiccator over

    
     or silica gel for 24 hours to remove any trapped headspace moisture.
    
  • Aliquot Strategy: Divide the bulk material into single-use aliquots.

    • Why? Repeated freeze-thaw cycles introduce condensation every time the bottle is opened.

    • Container: Use amber glass vials with Teflon-lined caps. Avoid standard plastic Eppendorf tubes for long-term storage as they are slightly permeable to vapor.

B. Long-Term Storage Conditions[4][5]
ParameterSpecificationReason
Temperature -20°C Kinetic slowing of hydrolysis; prevents "oiling out" of degradation products.
Atmosphere Argon or Nitrogen Displaces humid air in the headspace.
Desiccant Required Secondary barrier. Store vials inside a jar containing desiccant packets.
Container Glass (Amber) Protects from light (minor risk) and ensures vapor impermeability.
C. The "Self-Validating" Workflow

Follow this decision tree to ensure your material maintains integrity from receipt to experiment.

StorageWorkflow Start Shipment Received Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Desiccate Desiccate under Vacuum (24 Hours) Equilibrate->Desiccate Aliquot Aliquot into Glass Vials (Argon Purge) Desiccate->Aliquot Freeze Store at -20°C Aliquot->Freeze Check Pre-Exp Check: Is it free-flowing? Freeze->Check Before Use Use Proceed to Experiment Check->Use Yes (Powder) Fail Perform QC / Recrystallize Check->Fail No (Clumped/Sticky)

Figure 2: Standard Operating Procedure for receipt and storage to maximize shelf life.

Troubleshooting & FAQs

Q1: The powder has formed hard clumps (caking). Is it still usable?

  • Diagnosis: Caking confirms moisture ingress. The crystal lattice has partially dissolved and recrystallized.

  • Risk: Partial hydrolysis has likely occurred. The "clumps" may contain free L-Threonine (which is less soluble in organic solvents than the ester).

  • Action:

    • For sensitive applications (e.g., GMP synthesis):Discard.

    • For crude synthesis: Dissolve a small amount in dry Methanol. If it dissolves completely and clearly, the extent of degradation is likely <5%. If it leaves a cloudy residue (free Threonine), discard.

Q2: I smell a "sweet solvent" odor when I open the vial.

  • Diagnosis: This is tert-Butanol (or isobutylene). This is the "smoke" from the fire of hydrolysis.

  • Action: Run a TLC (Thin Layer Chromatography).[4]

    • System: n-Butanol:Acetic Acid:Water (4:1:1).

    • Observation: If you see a lower Rf spot (corresponding to free Threonine) alongside your main spot, the ester is degrading.

Q3: Can I store this in solution?

  • Answer: No.

  • Reason: In solution, the molecular mobility is high. Even in "anhydrous" solvents, trace water (ppm level) combined with the HCl salt's acidity will hydrolyze the ester within days at room temperature. If you must store it in solution, use anhydrous DMF or DMSO at -80°C, but solid storage is vastly superior.

Q4: Why does the color change from white to off-white/yellow?

  • Diagnosis: While pure amino acid esters are white, oxidation of trace impurities or minor racemization can cause yellowing.

  • Action: Check the Melting Point.

    • Standard: 131-143°C [1, 2].[][3]

    • Result: If the MP is depressed significantly (e.g., <125°C) or the range widens (>2°C range), purity is compromised.

Quality Control Specifications

To validate the shelf life, test against these parameters every 12 months.

TestAcceptance CriteriaMethod Note
Appearance White to off-white crystalline powderVisual inspection.
Solubility Clear, colorless in Methanol (50mg/mL)Turbidity indicates free amino acid (hydrolysis product).
Melting Point 131°C – 143°CSharp melting range indicates high purity.[3]
Purity (TLC) Single spot, Rf consistent with stdNinhydrin stain.
Optical Rotation

to

(c=1, MeOH or DMF). Verifies L-isomer integrity.

References

  • ChemicalBook. (2025). H-THR-OTBU HCL Properties and Safety Data. Retrieved from

  • BOC Sciences. (n.d.). L-Threonine tert-butyl ester hydrochloride Product Information. Retrieved from

  • BenchChem. (2025).[4] Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from

  • Merck (MilliporeSigma). (2026). Safety Data Sheet: Amino Acid Esters. Retrieved from

  • Marcantoni, E., et al. (2001).[5] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids. Journal of Organic Chemistry. (Contextual citation regarding acid sensitivity).

Sources

Technical Support Center: Handling Hygroscopic Amino Acid tert-Butyl Ester Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: H-tBu-001 Subject: Prevention of hydrolysis and handling of hygroscopic HCl salts

Introduction: The "Wet Salt" Paradox

Welcome to the technical support hub. If you are here, you likely encountered a common but critical issue in peptide synthesis: your free-flowing white powder (e.g., H-Glu(OtBu)-OtBu·HCl) has turned into a sticky gum or a solid block.

The Core Issue: Amino acid tert-butyl esters are generally stable to base but highly sensitive to acid. To render them shelf-stable, they are manufactured as Hydrochloride (HCl) salts. However, these salts are hygroscopic . When they absorb atmospheric moisture, the salt dissociates, creating a localized acidic microenvironment (


) on the crystal surface. This triggers the autocatalytic acidolysis of the tert-butyl ester, reverting it to the free carboxylic acid and rendering it useless for orthogonal protection strategies.

This guide provides the protocols to prevent this degradation and recover material where possible.

Module 1: The Mechanism of Failure

Understanding why the material degrades is the first step to preventing it. It is not just "getting wet"; it is a chemical reaction fueled by the salt counter-ion.

The Hydrolysis Loop

The following logic flow illustrates how a minor breach in storage leads to catastrophic purity loss.

HydrolysisLoop DrySalt Dry AA-OtBu·HCl (Stable Crystal Lattice) Hydration Surface Hydration (Formation of acidic micro-droplets) DrySalt->Hydration Exposed to Air Moisture Atmospheric Moisture (>40% RH) Moisture->Hydration Dissociation HCl Dissociation (Local pH drops < 2.0) Hydration->Dissociation Deliquescence Cleavage Acidolytic Cleavage of t-Butyl Group Dissociation->Cleavage Catalysis Cleavage->Dissociation Autocatalytic Feedback (Acid remains) Product Degraded Product (Free Amino Acid + Isobutylene) Cleavage->Product

Figure 1: The autocatalytic degradation cycle of acid-labile ester salts upon exposure to moisture.[1]

Module 2: Storage & Handling Protocols

Directive: Treat these salts as you would anhydrous reagents. The "Parafilm wrap" method is insufficient for long-term storage of tert-butyl ester salts.

Protocol A: The "Warm-Up" Rule (Critical)

The #1 cause of failure is opening a cold bottle in a warm room.

  • Retrieve: Remove the bottle from -20°C storage.

  • Isolate: Place the sealed bottle immediately into a desiccator containing active silica or

    
    .
    
  • Wait: Allow the bottle to reach room temperature (approx. 30–60 minutes).

    • Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating the hydrolysis loop described above [1].

  • Open: Only uncap once thermal equilibrium is reached.

Protocol B: The Double-Barrier Storage

For storage longer than 1 week, use the following hierarchy:

LayerMaterialFunction
Primary Amber Glass VialUV protection; rigid barrier.
Seal Parafilm® MPrevents cap loosening (not a moisture barrier).
Secondary Heat-Sealed Mylar or ZiplocThe actual moisture barrier.
Active Agent Sachet of Silica GelScavenges moisture trapped in the secondary layer.

Module 3: Troubleshooting & Recovery

If your material has clumped, use this decision matrix to determine if it can be salvaged.

The "Go/No-Go" Decision Tree

RecoveryTree Start Assess Material State Flowing Free-Flowing Powder Start->Flowing Clumped Soft Clumps / Caking Start->Clumped Liquid Liquefied / Sticky Gum Start->Liquid ActionUse Proceed to Weighing (Use Difference Weighing) Flowing->ActionUse ActionDry Vacuum Dry over KOH/P2O5 (24-48 Hours) Clumped->ActionDry ActionDiscard DISCARD (Hydrolysis likely >10%) Liquid->ActionDiscard CheckPurity Check NMR/HPLC ActionDry->CheckPurity CheckPurity->ActionUse Purity >98% CheckPurity->ActionDiscard Purity <95%

Figure 2: Decision matrix for assessing the viability of hygroscopic reagents.

Protocol C: Drying "Clumped" Salts

If the material is caked but not liquefied, you must remove water and any trace acid vapors.

  • Prepare Desiccator: Place a dual-tray system in a vacuum desiccator.

    • Tray 1: Phosphorus Pentoxide (

      
      ) – Aggressive water scavenger.
      
    • Tray 2: Potassium Hydroxide (KOH) pellets – Neutralizes HCl vapors released during drying [2].

  • Vacuum: Apply high vacuum (< 1 mbar) for 24–48 hours.

  • Verify: Check weight loss. If weight stabilizes and powder becomes friable, it is ready for analysis (H-NMR) to confirm ester integrity.

Module 4: Impact on Synthesis (Downstream Effects)

Using wet salts affects more than just purity; it destroys stoichiometry.

The Stoichiometry Trap

If your H-AA-OtBu·HCl has absorbed 5% water by weight:

  • Coupling Reagents: Reagents like EDC, DIC, or HATU will react with the water to form ureas, consuming the activator intended for the peptide bond [3].

  • Result: You will have unreacted carboxylic acid (deletion sequences) in your final peptide.

Correction Calculation: If you cannot dry the salt immediately, determine the water content (Karl Fischer titration) and adjust the molecular weight (MW) used in your calculations:



Note: This is a temporary patch. Drying the reagent is always superior.

Frequently Asked Questions (FAQ)

Q: Can I use a glovebox to weigh these salts? A: Yes, this is the gold standard. However, if a glovebox is unavailable, use Difference Weighing :

  • Tare the entire sealed bottle.

  • Remove an estimated amount quickly.[2]

  • Weigh the bottle again.[3]

  • The weight loss is your sample mass. This prevents the sample on the balance pan from absorbing water while you wait for the reading to stabilize [4].

Q: Why use HCl salts if they are problematic? Why not free base? A: Amino acid tert-butyl ester free bases are often oily liquids or unstable solids that are prone to diketopiperazine (DKP) formation or rapid hydrolysis. The HCl salt locks the amine, preventing these side reactions, but introduces the hygroscopicity trade-off [5].

Q: My salt turned into a liquid. Can I rotovap it back to a solid? A: generally, No . If it has liquefied (deliquescence), the local concentration of HCl in that water is extremely high. The tert-butyl ester has likely already cleaved. Run a proton NMR; if the


-butyl singlet (approx 1.4 ppm) is diminished or gone, discard the material.

References

  • Bachem. (2021). Handling and Storage Guidelines for Peptides and Amino Acid Derivatives. Bachem AG. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocol for drying acid-sensitive salts over KOH).
  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology.
  • TutorChase. (2024). How do you handle hygroscopic solutes in the lab?Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed stability mechanisms of tert-butyl esters).

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of H-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Thr(tBu)-OtBu is a critical orthogonally protected amino acid intermediate used in solid-phase peptide synthesis (SPPS) and the generation of complex peptidomimetics. Its dual tert-butyl protection (ether and ester) renders it highly hydrophobic, yet the free amine makes it susceptible to racemization and degradation if mishandled.

This guide provides a technical comparison of H-Thr(tBu)-OtBu against its common diastereomeric impurity (Allo-Threonine derivative ) and evaluates the performance of Solvent Systems (


 vs. 

)
for structural validation.

Part 1: Structural Basis & Signal Assignment

To accurately analyze the spectrum, one must first deconstruct the magnetic environment of the protons. The molecule contains two bulky tert-butyl groups that dominate the spectrum, potentially obscuring the subtle scalar coupling required to confirm stereochemistry.

Molecular Visualization

The following diagram illustrates the proton environments and the critical stereochemical center (


-carbon and 

-carbon) that determines purity.

G Molecule H-Thr(tBu)-OtBu Alpha α-Proton (H-2) ~3.1-3.3 ppm (Doublet) Molecule->Alpha Beta β-Proton (H-3) ~3.8-4.0 ppm (Multiplet) Molecule->Beta Gamma γ-Methyl (H-4) ~1.1-1.2 ppm (Doublet) Molecule->Gamma tBu_Est tBu Ester ~1.45 ppm (9H Singlet) Molecule->tBu_Est tBu_Eth tBu Ether ~1.15 ppm (9H Singlet) Molecule->tBu_Eth Amine Free Amine (NH2) Broad/Variable Molecule->Amine Alpha->Beta J-Coupling (Stereo-defining)

Figure 1: Structural breakdown of H-Thr(tBu)-OtBu highlighting proton environments and the critical J-coupling interaction.

Part 2: Comparative Analysis

Comparison 1: Stereochemical Purity (L-Thr vs. L-Allo-Thr)

The most insidious impurity in threonine synthesis is the Allo-isomer (inversion at the


-carbon). Standard HPLC often struggles to separate these diastereomers due to their identical mass and similar polarity. 1H NMR is the definitive method for differentiation.
FeatureTarget: L-Thr(tBu)-OtBu (2S, 3R)Impurity: L-Allo-Thr (2S, 3S)Causality / Mechanism
Coupling Constant (

)
Small (~2.0 - 4.5 Hz) Large (~6.0 - 9.0 Hz) The dihedral angle between H-

and H-

differs. The erythro (Thr) form typically adopts a gauche conformation, while the threo (Allo) form favors anti-periplanar, increasing the Karplus relationship value.

-Methyl Shift
~1.10 - 1.15 ppm ~1.20 - 1.25 ppm The spatial proximity of the methyl group to the carbonyl oxygen differs between isomers, causing a slight deshielding in the allo-isomer.
Detection Strategy Main doubletSmall "shadow" doubletLook for a smaller doublet slightly downfield of the main methyl peak.

Experimental Insight: If your


-proton appears as a doublet with 

Hz, you likely have significant Allo-contamination or a misidentified isomer.
Comparison 2: Solvent Selection ( vs. )

The choice of solvent drastically alters the resolution of the amine and


-protons.
ParameterChloroform-d (

)
DMSO-

Recommendation
Amine (

) Visibility
Poor. Often broad or invisible due to rapid exchange with trace water.Excellent. Sharp signals; often splits into distinct peaks if hydrogen bonding is present.Use DMSO if quantifying amine content.
tBu Resolution High. Excellent separation between Ester and Ether tBu singlets.Moderate. The higher viscosity and polarity can sometimes cause slight overlap or broadening.Use

for confirming tBu protection ratios.
Water Peak Interference ~1.56 ppm (can overlap with tBu signals).~3.33 ppm (can overlap with

-H or

-H).
Dry

over basic alumina
to remove water/acid traces before use.

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes self-validating checks.

Materials
  • Analyte: ~10 mg H-Thr(tBu)-OtBu.

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS. Note: Ensure solvent is acid-free to prevent deprotection of the tBu ester.
    
  • Tube: 5mm high-precision NMR tube.

Workflow
  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL solvent.

    • Self-Validation: Shake vigorously. If solution is cloudy, filter through a small plug of glass wool (cloudiness indicates inorganic salts from synthesis workup).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 10 seconds .

      • Why? The tBu methyl protons have very long

        
         relaxation times. A standard 1s delay will lead to under-integration of the tBu groups (appearing as <9H), falsely suggesting deprotection.
        
    • Scans (ns): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Manual phasing is required for the tBu region to ensure the integrals are accurate.

    • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the massive tBu peaks.

QC Decision Tree

QC Start Acquire 1H NMR (d1 = 10s) Check_tBu Check tBu Integrals (Target: 18H total) Start->Check_tBu Pass_tBu Integrals ~9:9 Check_tBu->Pass_tBu Fail_tBu Integrals <18H Check_tBu->Fail_tBu Check_Me Check γ-Methyl Region (1.0 - 1.3 ppm) Isomer_Check Inspect Doublet J-value Check_Me->Isomer_Check Pass_tBu->Check_Me Fail_Deprot FAIL: Partial Deprotection Fail_tBu->Fail_Deprot Pass_QC PASS: Pure H-Thr(tBu)-OtBu Isomer_Check->Pass_QC Single Doublet J ~3-4 Hz Fail_Allo FAIL: Allo-isomer detected (Shadow doublet present) Isomer_Check->Fail_Allo Doublet + Shadow J > 6 Hz

Figure 2: Quality Control Decision Matrix for H-Thr(tBu)-OtBu.

Part 4: Data Summary (Reference Table)

Solvent:


 (Reference TMS = 0.00 ppm)
PositionTypeShift (

)
MultiplicityIntegralCoupling (

)
Assignment

-CH3
Methyl1.12Doublet (d)3H~6.4 HzSide chain methyl
Side Chain tBu1.18Singlet (s)9H-Ether tBu
C-Term tBu1.46Singlet (s)9H-Ester tBu

-CH
Methine3.25Doublet (d)1H~3.5 HzAlpha proton

-CH
Methine3.95Multiplet (dq)1H-Beta proton
NH2 Amine1.5-2.0Broad2H-Free amine (variable)

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for amino acid chemical shifts and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for tBu ester vs ether shifts).
  • ChemicalBook. (2024). allo-DL-Threonine 1H NMR Spectrum Data. Link (Accessed Feb 28, 2026).

  • National Institutes of Health (NIH) - PubChem. (2026). L-Allothreonine Compound Summary. Link (Accessed Feb 28, 2026).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link (Standard for solvent impurity identification).

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Threonine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Logic

In peptide synthesis and drug development, Threonine tert-butyl ester (H-Thr-OtBu) is a critical building block, offering orthogonal protection to the C-terminus. However, its structural similarity to other esters (methyl, ethyl) and the lability of the tert-butyl group require precise analytical discrimination.

This guide provides a definitive technical comparison of the mass spectrometry (MS) behavior of H-Thr-OtBu against its primary alternatives: Threonine Methyl Ester (H-Thr-OMe) and Free Threonine (H-Thr-OH) .

The Core Differentiator: The fragmentation of H-Thr-OtBu is dominated by a specific McLafferty-type rearrangement leading to the neutral loss of isobutylene (56 Da). This pathway is energetically favorable and distinct from the alcohol losses seen in methyl/ethyl esters, serving as a diagnostic fingerprint for structural validation.

Mechanistic Deep Dive: The "Why" Behind the Spectra

To interpret the data correctly, one must understand the gas-phase ion chemistry governing the fragmentation.

The Isobutylene Elimination (Pathway A)

Unlike methyl esters, which typically lose the alkoxy group or methanol, tert-butyl esters possess


-hydrogens on the ester alkyl group. Upon protonation (

), the carbonyl oxygen abstracts a

-proton from the tert-butyl group. This triggers a concerted rearrangement resulting in the expulsion of neutral isobutylene (

, 56.11 Da)
and the formation of the protonated carboxylic acid (free threonine cation).
Side-Chain Dehydration (Pathway B)

Threonine contains a secondary hydroxyl group on the


-carbon. A common competing pathway involves the loss of water (

, 18 Da). In H-Thr-OtBu, this can occur from the parent ion (m/z 176

158) or, more commonly, from the de-esterified fragment (m/z 120

102).
Immonium Ion Formation (Pathway C)

High collision energies drive the formation of the immonium ion (


, m/z 74), the universal fingerprint for threonine residues.

Comparative Analysis: H-Thr-OtBu vs. Alternatives

The following table summarizes the diagnostic transitions required to distinguish H-Thr-OtBu from its analogs.

Table 1: Diagnostic Ion Transitions (ESI+, Low Energy CID)
FeatureH-Thr-OtBu (Target)H-Thr-OMe (Alternative)H-Thr-OH (Free Acid)
Monoisotopic Mass (MW) 175.12 133.07 119.06
Precursor Ion

m/z 176.1 m/z 134.1 m/z 120.1
Primary Neutral Loss -56 Da (Isobutylene)-32 Da (Methanol)-18 Da (Water)
Dominant Fragment 1 m/z 120.1 (Acid form)m/z 102.1 (Dehydrated)m/z 102.1 (Dehydrated)
Dominant Fragment 2 m/z 74.1 (Immonium)m/z 74.1 (Immonium)m/z 74.1 (Immonium)
Diagnostic Ratio High abundance of m/z 120 at low CEAbsence of m/z 120; direct formation of m/z 102Parent is m/z 120

Analyst Note: If you observe m/z 120 in your H-Thr-OtBu spectrum, it confirms the presence of the threonine core. If you observe only m/z 102 and 74, you may have already lost the protecting group in-source (see Protocol section to prevent this).

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the competing fragmentation pathways for H-Thr-OtBu. Note the central role of the m/z 120 intermediate.

ThrOtBu_Fragmentation Parent [M+H]+ Precursor (H-Thr-OtBu) m/z 176 Isobutene Neutral Loss Isobutylene (-56 Da) Parent->Isobutene AcidIon Fragment Ion (H-Thr-OH)+ m/z 120 Parent->AcidIon McLafferty Rearr. (Primary Pathway) WaterLoss_Parent Neutral Loss H2O (-18 Da) Parent->WaterLoss_Parent Dehydrated_Parent Fragment Ion [M+H-H2O]+ m/z 158 Parent->Dehydrated_Parent Side-chain Loss (Secondary Pathway) WaterLoss_Acid Neutral Loss H2O (-18 Da) AcidIon->WaterLoss_Acid Dehydrated_Acid Fragment Ion (Aminobutyric acid deriv.) m/z 102 AcidIon->Dehydrated_Acid Dehydration Immonium Immonium Ion m/z 74 AcidIon->Immonium High Energy (-HCOOH) Dehydrated_Parent->Immonium High Energy

Figure 1: ESI-MS/MS fragmentation pathways of protonated this compound. The transition 176 -> 120 is diagnostic.

Validated Experimental Protocol

To ensure reproducible fragmentation data and avoid "in-source" degradation (where the labile t-butyl group falls off before mass selection), follow this self-validating protocol.

Sample Preparation
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility; water/formic acid ensures efficient protonation (

      
      ) without suppressing ionization.
      
  • Concentration: 1 µM - 10 µM.

    • Why: High concentrations lead to dimer formation (

      
       at m/z 351), complicating spectra.
      
Instrument Parameters (Direct Infusion)
  • Flow Rate: 5-10 µL/min.

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage (Critical): Start LOW (15-20 V).

    • Validation Step: If the spectrum of the parent scan shows m/z 120 > m/z 176, your cone voltage is too high. The tert-butyl group is fragmenting in the source. Lower the voltage until m/z 176 is the base peak.

Workflow Diagram

Workflow Step1 Step 1: Prep 1 µM in 50:50 MeOH:H2O + 0.1% FA Step2 Step 2: Infusion Flow: 5 µL/min ESI Positive Step1->Step2 Step3 Step 3: Source Check Scan MS1 (100-300 m/z) Step2->Step3 Decision Is m/z 176 Base Peak? Step3->Decision Action_Bad Lower Cone Voltage (Reduce In-Source Frag) Decision->Action_Bad No (m/z 120 dominant) Action_Good Proceed to MS/MS (CID Ramp 10-40 eV) Decision->Action_Good Yes Action_Bad->Step3

Figure 2: Operational workflow for validating H-Thr-OtBu integrity prior to fragmentation analysis.

References

  • McLafferty Rearrangement in Peptide Esters: Comparison of fragmentation patterns in tert-butyl esters vs. methyl esters. Source: Wichita State University - Theses and Dissertations

  • Fragmentation Mechanisms of Proton

    
    -Amino Acids: 
    Comprehensive study on the energetics of amino acid fragmentation, including threonine side-chain losses.
    Source: ResearchGate / International Journal of Mass Spectrometry
    
    
  • NIST Chemistry WebBook, SRD 69: Standard electron ionization (EI) mass spectra for Threonine derivatives (Reference for immonium and side-chain ions). Source: National Institute of Standards and Technology (NIST)

  • Mass Spectrometry of Amino Acid Esters: Detailed analysis of neutral losses (56 Da vs 32 Da) in ester derivatives. Source: National Institutes of Health (NIH) / PubMed

Publish Comparison Guide: Purity Analysis of L-Threonine tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of L-Threonine tert-butyl ester (H-Thr(tBu)-OtBu or H-Thr-OtBu) , a critical intermediate in Solid-Phase Peptide Synthesis (SPPS).

Unlike standard amino acids, the tert-butyl ester moiety introduces specific stability challenges—namely, acid lability—that dictate the choice of mobile phase and column chemistry. This guide prioritizes a neutral pH Reversed-Phase (RP-HPLC) method to ensure on-column stability, while comparing it against alternative detection modes.

Executive Summary & Strategic Analysis

L-Threonine tert-butyl ester is a "double-edged" building block: it protects the carboxyl group during peptide coupling but is designed to be cleaved by acid (e.g., TFA). This creates a paradox for standard HPLC methods which often rely on acidic mobile phases (0.1% TFA).

  • The Challenge: Using standard 0.1% TFA (pH ~2.0) can induce partial hydrolysis of the tert-butyl ester during the analytical run or while samples sit in the autosampler, leading to false "impurity" peaks (i.e., L-Threonine).

  • The Solution: A Buffered Neutral pH Method is the "Gold Standard" for purity assessment, preserving the ester integrity while maintaining sharp peak shape on modern hybrid-silica columns.

Method Comparison Matrix
FeatureMethod A: Neutral RP-HPLC (Recommended) Method B: Acidic RP-HPLC (Traditional) Method C: GC-FID
Primary Utility Purity & Assay (QC) Rapid ScreeningVolatile Impurity Profiling
Stationary Phase Hybrid C18 (High pH stable)Standard C185% Phenyl Polysiloxane
Mobile Phase 10mM Ammonium Acetate (pH 6.8) / ACN0.1% TFA / ACNHelium Carrier Gas
Detection UV @ 210 nm (or CAD)UV @ 210 nmFID
Sample Stability High (Ester intact)Moderate/Low (Risk of hydrolysis)High (Thermal stability required)
Sensitivity Moderate (µg level)ModerateHigh for solvents

Detailed Protocols

Method A: The "Hero" Protocol (Neutral pH RP-HPLC)

Best for: Final product purity assignment and stability studies.

This method uses a volatile, near-neutral buffer to prevent acid-catalyzed de-esterification.

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm). Note: These columns resist dissolution at neutral pH.

  • Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 6.8 with dilute acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C (Strict control; higher temps accelerate hydrolysis).

  • Detection: UV at 210 nm .[2] (The ester carbonyl absorbs here; the compound lacks aromatic chromophores).

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute salts)
15.0 60 Linear Gradient
18.0 95 Wash
20.0 95 Hold
20.1 5 Re-equilibration

| 25.0 | 5 | End |

3. Sample Preparation:

  • Diluent: Mobile Phase A : Acetonitrile (90:10). Avoid using pure water to prevent micelle formation, but keep organic low to ensure focusing at the column head.

  • Concentration: 1.0 mg/mL.

  • System Suitability: Inject a blank to confirm no ghost peaks from the acetate buffer.

Expert Insight: Ammonium acetate is preferred over phosphate buffer if you plan to use Mass Spectrometry (LC-MS) later, as it is volatile. For UV-only work, 10 mM Phosphate Buffer (pH 7.0) is also acceptable and offers lower UV background at 210 nm.

Method B: Alternative High-Sensitivity (Derivatization)

Best for: Trace impurity analysis (e.g., free L-Threonine < 0.1%).

Since L-Threonine tert-butyl ester has weak UV absorbance, derivatization with OPA (o-Phthalaldehyde) targets the primary amine, creating a highly fluorescent indole derivative.

  • Reagent: OPA/3-Mercaptopropionic acid.

  • Mechanism: Reacts only with primary amines (The ester is untouched).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Advantage: Increases sensitivity by 100-fold; eliminates interference from non-amine impurities.

Visualization of Analytical Logic

The following diagram illustrates the decision process for selecting the correct method and the workflow for the Recommended Method A.

AnalysisWorkflow cluster_MethodA Method A Workflow Start Sample: L-Threonine t-Butyl Ester Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>95%) Goal->Purity Routine QC Trace Trace Impurities (<0.1%) Goal->Trace Low Level Quant Volatile Residual Solvents Goal->Volatile Solvent Check MethodA Method A: Neutral RP-HPLC (C18, pH 6.8, UV 210nm) *Prevents Ester Hydrolysis* Purity->MethodA MethodB Method B: Pre-column Derivatization (OPA-Fluorescence) *High Sensitivity* Trace->MethodB MethodC Method C: GC-FID (Direct Injection) Volatile->MethodC Prep Dissolve in 10mM Amm. Acetate/ACN MethodA->Prep Inject Inject 10µL onto C18 Prep->Inject Detect Detect @ 210 nm Inject->Detect

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and stability requirements.

Critical Experimental Considerations (E-E-A-T)

The "TFA Trap"

Many standard peptide protocols use 0.1% Trifluoroacetic Acid (TFA) .[2][4] While L-Threonine tert-butyl ester is relatively robust, the tert-butyl group is acid-labile.

  • Risk: In an acidic mobile phase (pH ~2), a small percentage of the ester may hydrolyze to L-Threonine (the free acid) during the run. This appears as a fronting shoulder or a split peak, leading to a failed purity specification.

  • Validation: If you must use TFA (e.g., to match an existing method), perform a solution stability test : Inject the sample immediately after prep, then reinject every hour for 12 hours. If the "impurity" peak grows, the method is invalid [1].

Detection Limits (LOD/LOQ)
  • Direct UV (210 nm): The carbonyl group provides sufficient signal for assay purposes (LOD ~ 1-5 µg/mL).

  • Refractive Index (RI): Can be used for isocratic runs but is sensitive to temperature and incompatible with gradients.

  • CAD (Charged Aerosol Detection): An excellent alternative if UV background from buffers is too high. It is "universal" and does not rely on chromophores [2].

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis. Retrieved from

  • Sielc Technologies. (2020). HPLC Method for Analysis of L-Threonine and Amino Acids on Newcrom AH. Retrieved from

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol. Retrieved from

  • Sigma-Aldrich. (2023). L-Threonine tert-butyl ester Product Specification and Analysis. Retrieved from

  • Separation Science. (2023). Dirty TFA: Stability of Mobile Phases and Analytes. Retrieved from

Sources

Infrared (IR) spectroscopy peaks for tert-butyl ester functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Infrared (IR) Spectral Signatures of Tert-Butyl Esters vs. Standard Esters

In drug development and complex peptide synthesis, the tert-butyl group is ubiquitous as a robust protecting group for carboxylic acids. However, confirming its successful conjugation or subsequent deprotection requires precise analytical techniques. From an application scientist's perspective, relying solely on the carbonyl (C=O) stretch to identify a tert-butyl ester is a common analytical pitfall.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral signatures of tert-butyl esters against standard alkyl esters (methyl and ethyl), detailing the mechanistic causality behind their peak shifts and providing a self-validating experimental protocol for accurate functional group identification.

Comparative Spectral Analysis

While all esters share common vibrational modes, the unique steric and electronic environment of the tert-butyl moiety alters the force constants of adjacent bonds, resulting in highly diagnostic spectral shifts.

Quantitative Peak Comparison

The following table summarizes the key differentiating IR peaks between common ester functional groups.

Functional GroupC=O Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-H Bending (Umbrella Mode) (cm⁻¹)
Methyl Ester 1740 – 17501150 – 1200~1375 (Singlet)
Ethyl Ester 1735 – 17451150 – 1200~1375 (Singlet)
Tert-Butyl Ester 1725 – 17351100 – 12501365 & 1390 (Diagnostic Doublet)

Mechanistic Causality of Peak Shifts

To accurately interpret these spectra, one must understand the physical chemistry driving these vibrational changes.

The Carbonyl (C=O) Shift: In standard methyl esters, the C=O stretching frequency typically manifests between 1740 and 1750 cm⁻¹. However, substituting a primary methyl group with a bulky tert-butyl moiety introduces significant steric hindrance and a strong +I (inductive) electron-donating effect. This increased electron density delocalizes into the ester's pi-system, subtly reducing the double-bond character of the carbonyl group. Consequently, the force constant of the C=O bond decreases, shifting the absorption to a lower frequency, typically observed near 1734 cm⁻¹[1].

The Diagnostic C-H Bending Split (The Umbrella Mode): The most definitive spectral signature of a tert-butyl group is the splitting of the symmetric C-H bending vibration. A standard terminal methyl group exhibits a single symmetric deformation band near 1375 cm⁻¹. In a tert-butyl group (


), three methyl groups are anchored to a single quaternary carbon. The spatial proximity and shared anchor point force their vibrational modes to couple mechanically. This vibrational coupling resolves the single band into a highly diagnostic doublet, with a strong peak near 1365 cm⁻¹ and a second peak near 1390 cm⁻¹[2][3][4].

Self-Validating FTIR-ATR Protocol for Ester Validation

To ensure trustworthy data, experimental workflows must be designed as self-validating systems. The following Attenuated Total Reflectance (ATR) FTIR protocol includes internal logic checks to prevent false positives caused by incomplete reactions or degraded protecting groups.

Step 1: System Readiness & Background Characterization

  • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Causality: Residual solvents will mask the critical 1365-1390 cm⁻¹ fingerprint region.

  • Validation: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. The baseline must be flat across the 1000-1800 cm⁻¹ range before proceeding.

Step 2: Sample Application & Optical Contact

  • Action: For solid tert-butyl ester derivatives, apply 1-2 mg directly to the crystal and engage the pressure anvil until the instrument registers optimal contact. For liquids, deposit a single drop.

  • Causality: The evanescent wave in ATR spectroscopy only penetrates a few micrometers into the sample. Poor contact leads to artificially weak signals, particularly for the higher-frequency C=O stretch.

Step 3: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply baseline correction and atmospheric compensation to remove ambient CO₂ and water vapor artifacts.

Step 4: Orthogonal Self-Validation Check

  • Action: Interrogate the spectrum for the 1365/1390 cm⁻¹ doublet.

  • Validation Logic: If the C=O peak is present (~1730 cm⁻¹) but the 1365/1390 cm⁻¹ doublet is absent, the tert-butyl protecting group has likely been cleaved (e.g., via acid-catalyzed hydrolysis). To orthogonally validate this failure mode, check the 2500-3300 cm⁻¹ region. The appearance of a broad, sweeping O-H stretch confirms the ester has degraded into a carboxylic acid.

Diagnostic Decision Workflow

The following logic tree illustrates the systematic identification of a tert-butyl ester from an unknown IR spectrum.

IREvaluation Start Acquire IR Spectrum (FTIR-ATR) CheckCO Is C=O stretch present? (1725 - 1735 cm⁻¹) Start->CheckCO CheckCOC Is C-O-C stretch present? (1100 - 1250 cm⁻¹) CheckCO->CheckCOC Yes NotEster Target Ester Absent (Check for degradation) CheckCO->NotEster No CheckTBu Is C-H 'Umbrella' split present? (1365 & 1390 cm⁻¹) CheckCOC->CheckTBu Yes CheckCOC->NotEster No TBuConfirmed Tert-Butyl Ester Confirmed CheckTBu->TBuConfirmed Yes (Doublet) OtherEster Other Ester (e.g., Methyl/Ethyl) CheckTBu->OtherEster No (Singlet)

Diagnostic workflow for identifying tert-butyl ester functional groups via IR spectroscopy.

References

  • Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. MDPI.[Link]

  • Interpretation of Infrared Spectra, A Practical Approach. ResearchGate.[Link]

  • EXCLI Journal 2011;10:101-109 – ISSN 1611-2156. EXCLI.[Link]

Sources

Strategic Guide: Cost-Benefit Analysis of H-Thr(tBu)-OtBu in Large-Scale Peptide Synthesis

[1]

Executive Summary

The Bottom Line: In large-scale peptide synthesis (multi-kilogram to ton scale), the raw material cost of H-Thr(tBu)-OtBu (CAS: 5854-78-4) is significantly higher than methyl (OMe) or benzyl (OBn) ester alternatives.[1] However, for solution-phase and convergent strategies, this upfront cost is frequently offset by the elimination of a critical bottleneck: C-terminal deprotection .

Using H-Thr(tBu)-OtBu enables a "Global Deprotection" strategy , where the C-terminal ester and all side-chain protecting groups are removed simultaneously in a single acidic step.[1] This avoids the high-risk saponification required for methyl esters (which causes racemization in threonine) and the hazardous hydrogenolysis required for benzyl esters.

Recommendation: Adopt H-Thr(tBu)-OtBu for:

  • Convergent synthesis of fragments containing C-terminal Threonine.[1]

  • Peptides containing Sulfur (Met, Cys) where hydrogenolysis is impossible.[1]

  • GMP processes where impurity profile control (specifically allo-Thr prevention) is paramount.[1]

Technical Context: The Threonine Challenge

Threonine is a


  • 
    -Elimination:  Under strong basic conditions (required for Fmoc removal or ester saponification), the hydroxyl group can undergo elimination, forming dehydroamino acids.
    
  • Alloc-Threonine Formation (Epimerization): Saponification of C-terminal Threonine methyl esters (H-Thr-OMe) often leads to epimerization at the

    
    -carbon, converting L-Threonine to L-Allo-Threonine.[1] Separating these diastereomers requires expensive HPLC purification, killing process economics.
    
  • O-Acylation: If the side chain is unprotected, the hydroxyl group acts as a nucleophile, leading to branched peptides.

The Solution: H-Thr(tBu)-OtBu provides orthogonal protection .[1][2]

  • Side Chain (tBu ether): Acid-labile, stable to base.[1]

  • C-Terminus (tBu ester): Acid-labile, stable to base.[1]

  • N-Terminus (Free Amine): Ready for coupling.[1]

Comparative Analysis: The Three Routes

Route A: The "Economy" Route (Methyl Ester)
  • Starting Material: H-Thr(tBu)-OMe (Low Cost).[1]

  • Workflow: Coupling

    
     Chain Elongation 
    
    
    Saponification (LiOH)
    
    
    Acidification
    
    
    Global Deprotection.[1]
  • Critical Flaw: The saponification step exposes the C-terminal Threonine to base. Even mild conditions (LiOH, 0°C) carry a 2–5% risk of racemization.

  • Hidden Cost: Yield loss due to allo-Thr formation; extra purification steps.[1]

Route B: The "Legacy" Route (Benzyl Ester)
  • Starting Material: H-Thr(tBu)-OBn.

  • Workflow: Coupling

    
     Chain Elongation 
    
    
    Hydrogenolysis (H₂/Pd-C)
    
    
    Global Deprotection.[1]
  • Critical Flaw: Hydrogenolysis is hazardous at scale (flammable H₂ gas, pyrophoric catalysts).[1] It is strictly incompatible with Cys/Met residues (sulfur poisons Pd catalysts).[1]

Route C: The "Streamlined" Route (H-Thr(tBu)-OtBu)[1]
  • Starting Material: H-Thr(tBu)-OtBu (High Cost).[1][2][3]

  • Workflow: Coupling

    
     Chain Elongation 
    
    
    Global Deprotection (TFA) .
  • Advantage: The C-terminal deprotection is merged into the final cleavage step. Zero exposure to base hydrolysis.[1]

Visualizing the Workflow Logic

The following diagram illustrates the decision logic and process flow differences between the Methyl Ester route and the tBu Ester route.

Peptide_Workflownode_startStart: Solution Phase Couplingnode_decisionChoose C-TerminalProtectionnode_start->node_decisionnode_OMeRoute A: H-Thr(tBu)-OMe(Low Material Cost)node_decision->node_OMeCost Sensitivenode_OtBuRoute B: H-Thr(tBu)-OtBu(High Material Cost)node_decision->node_OtBuQuality/Yield Sensitivenode_Couple_APeptide Assembly(Coupling Steps)node_OMe->node_Couple_Anode_SaponCRITICAL STEP:Saponification (LiOH/NaOH)node_Couple_A->node_Saponnode_RiskRISK: Racemization(Allo-Thr Formation)node_Sapon->node_Risknode_AcidAcidification & Workupnode_Sapon->node_Acidnode_TFAGlobal Deprotection(TFA Cocktail)node_Acid->node_TFAnode_Couple_BPeptide Assembly(Coupling Steps)node_OtBu->node_Couple_Bnode_SkipSKIP Saponification(Process Intensification)node_Couple_B->node_Skipnode_Skip->node_TFAnode_FinalFinal Product(Free Acid Peptide)node_TFA->node_Final

Caption: Comparison of process flows. Route B (Green) eliminates the high-risk saponification unit operation found in Route A (Red).[1]

Cost-Benefit Data Analysis

The following table models the theoretical cost efficiency for a 1kg batch of a 5-mer peptide fragment.

MetricRoute A: Methyl Ester (OMe)Route C: t-Butyl Ester (OtBu)Analysis
Raw Material Cost Low ($)High (

$)
OtBu building block is ~3-4x more expensive.[1]
Unit Operations 5 (Coupling, Wash, Saponification, Acidification, TFA)3 (Coupling, Wash, TFA)OtBu saves 2 distinct processing steps.
Racemization Risk High (2-5%) Negligible (<0.1%) Saponification is the primary source of allo-Thr.[1]
Cycle Time 48 Hours32 Hours33% reduction in plant occupancy time.[1]
Solvent Waste High (Requires extraction after saponification)Low (Direct precipitation)Lower Process Mass Intensity (PMI).[1]
Overall Yield ~75% (losses due to workup/purity)~90%Higher yield offsets material cost.

The Verdict: If the cost of the H-Thr(tBu)-OtBu building block is less than 15% of the total manufacturing cost, the yield increase and time savings in Route C make it the economically superior choice.

Experimental Protocols

Protocol 1: Solution Phase Coupling with H-Thr(tBu)-OtBu

This protocol ensures efficient coupling while maintaining the integrity of the bulky tBu ester.[1]

Reagents:

  • Carboxylic Acid Component (e.g., Fmoc-AA-OH or Fragment-OH)[1]

  • H-Thr(tBu)-OtBu (1.0 equiv)[1]

  • EDC.HCl (1.1 equiv) / HOBt (1.1 equiv) OR HATU (1.0 equiv)[1]

  • DIPEA (2.0 - 3.0 equiv)[1]

  • Solvent: DMF or DCM/DMF mixture.[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid component in DMF (approx. 5-10 mL/g). Add coupling agents (EDC/HOBt or HATU) at 0°C. Stir for 5-10 minutes.

  • Addition: Add H-Thr(tBu)-OtBu.[1][2][3]

  • Base Addition: Add DIPEA dropwise while maintaining temperature at 0°C to prevent initial exotherm.

  • Reaction: Allow to warm to room temperature. Monitor by HPLC (checking for disappearance of H-Thr(tBu)-OtBu).

    • Note: The bulky tBu ester may slow down coupling slightly compared to methyl esters; allow 2-4 hours.[1]

  • Workup: Dilute with Ethyl Acetate. Wash with 5% NaHCO₃, 1M KHSO₄ (or citric acid), and Brine. Dry over Na₂SO₄.[1]

Protocol 2: Global Deprotection (The "One-Pot" Advantage)

This step removes the C-terminal OtBu, the Side-chain tBu, and any Boc/Trt groups simultaneously.

Cocktail Formulation (Standard Reagent K variant):

  • TFA (Trifluoroacetic Acid): 90%[1]

  • TIS (Triisopropylsilane): 5% (Scavenger for tBu cations)[1]

  • H₂O: 5% (Scavenger for tBu cations)[1]

  • Add DTT (2.5%) if Cysteine is present.[1]

Step-by-Step:

  • Preparation: Dissolve the fully protected peptide fragment in the TFA cocktail (10 mL per gram of peptide).

  • Reaction: Stir at room temperature for 2–3 hours.

    • Mechanism:[1][4][5][6] The acid cleaves the tBu ester bond (forming isobutene) and the tBu ether bond simultaneously.

  • Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether or MTBE (10x volume).

  • Isolation: Centrifuge or filter the white precipitate. Wash 2x with cold ether to remove scavengers.[1]

  • Result: Crude peptide with free C-terminal acid and free side chains, ready for purification.

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009. Link[1]

    • Foundational review on orthogonality and acid-labile protection.
  • BenchChem. "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis." 2025.[1][7][8][9] Link[1]

    • Source for specific stability d
  • Cantel, S., et al. "Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support."[10] Journal of Peptide Science, 2004.[10] Link

    • Data regarding racemization risks during saponification.[1][10][11]

  • ChemicalBook. "H-Thr(tBu)-OtBu Properties and Synthesis." 2025.[1][7][8][9] Link

    • Physical properties and synthesis routes for CAS 5854-78-4.
  • Bachem. "Innovative Approaches for Large-Scale Peptide Production."[1] 2023.[1][6] Link

    • Insights into industrial cost modeling and process intensific

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.